Technical Documentation Center

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
  • CAS: 1466514-89-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS RN: 1466514-89-5), a fluorinated azetidine derivative of significant interest to the fields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS RN: 1466514-89-5), a fluorinated azetidine derivative of significant interest to the fields of medicinal chemistry and drug development. The unique structural combination of a strained, fluorinated azetidine ring and an α-bromo ketone functional group makes this compound a versatile electrophilic building block for introducing novel chemical motifs into potential therapeutic agents. This guide details its core physicochemical properties, provides insights into its structural confirmation and plausible synthesis, outlines a robust analytical protocol for purity assessment, and summarizes critical safety and handling information.

Core Compound Identity and Structural Elucidation

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a synthetic building block that merges two high-value chemical functionalities. The azetidine ring is a sought-after scaffold in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a three-dimensional vector for molecular exploration.[1][2] The geminal fluoro-methyl group can impart unique conformational constraints and modulate electronic properties. The α-bromo ketone serves as a reactive handle for a variety of nucleophilic substitution reactions, enabling its conjugation to other molecules.

A multi-platform analytical approach is essential for the unambiguous confirmation of its structure and purity. The interplay between spectroscopic and spectrometric techniques provides a self-validating system for characterization.

cluster_0 Structural Confirmation Workflow Compound Test Sample (Purity >95% by GC) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Analysis MS Mass Spectrometry (ESI-MS) Compound->MS Analysis IR FT-IR Spectroscopy Compound->IR Analysis Structure Confirmed Structure: C₆H₉BrFNO NMR->Structure Provides connectivity & atomic environment data MS->Structure Confirms MW & isotopic pattern (Br) IR->Structure Confirms functional groups (C=O, C-F)

Caption: A typical workflow for the structural confirmation of the title compound.

Expected Spectral Highlights:

  • ¹H NMR: Would exhibit characteristic signals for the azetidine ring protons, a singlet for the methyl group, and a singlet for the methylene protons adjacent to the bromine atom.

  • ¹³C NMR: Key signals would include the carbonyl carbon, carbons of the azetidine ring (with one showing C-F coupling), the methyl carbon, and the carbon bearing the bromine atom.

  • Mass Spectrometry: The mass spectrum is expected to display a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2).[3]

  • FT-IR: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent, alongside signals for C-F and C-Br bonds.[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. The data below has been consolidated from supplier technical data sheets and computational databases.

PropertyValueSource
CAS Number 1466514-89-5[4][5][6]
Molecular Formula C₆H₉BrFNO[5][6]
Molecular Weight 210.05 g/mol [4]
Appearance Colorless to Yellow to Orange clear liquid[4]
Purity >95.0% (by Gas Chromatography)[4]
Flash Point 110 °C[4]
Storage Conditions Store under inert gas at 2-8°C. Air sensitive.[4][5]
Computed XLogP3 0.9[6]
Topological Polar Surface Area 20.3 Ų[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]

Expert Insights:

  • The low XLogP3 value suggests moderate lipophilicity, which can be a favorable starting point for developing drug candidates with balanced solubility and permeability properties.

  • The storage conditions are critical. The compound's sensitivity to air and requirement for refrigeration indicate that it may be susceptible to hydrolysis or other forms of degradation under ambient conditions.[4] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is paramount to maintain its integrity.

Plausible Synthesis and Reactivity

cluster_1 Plausible Synthetic Pathway Precursor Azetidine Precursor (e.g., protected amino alcohol) Reagent1 Cyclization Conditions (e.g., Mitsunobu or similar) Precursor->Reagent1 Azetidine 3-Fluoro-3-methyl-azetidine (Core Structure) Reagent2 Acylation Reagent (e.g., Bromoacetyl bromide) + Non-nucleophilic base Azetidine->Reagent2 FinalProduct Target Compound 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone Reagent1->Azetidine Step 1: Ring Formation Reagent2->FinalProduct Step 2: N-Acylation

Caption: A proposed two-step synthesis for the target compound.

Causality Behind the Synthetic Design:

  • Azetidine Ring Formation: The synthesis of strained four-membered rings like azetidines is non-trivial.[2] Methods often involve the intramolecular cyclization of a suitable linear precursor, such as a γ-amino alcohol or a related derivative.[1][2] This foundational step establishes the core scaffold.

  • N-Acylation: Once the secondary amine of the azetidine ring is available, it can act as a nucleophile. The introduction of the bromoacetyl group is a standard acylation reaction. Using a reagent like bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base (to scavenge the HBr byproduct) is a high-yielding and reliable method for forming the final amide bond.

The primary reactive site on the final molecule is the carbon atom bearing the bromine. As an α-halo ketone, it is a potent electrophile, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates), thus serving as a versatile intermediate for further chemical elaboration.

Analytical Protocol: HPLC Purity Assessment

To ensure the quality and reproducibility of experiments using this building block, a reliable analytical method for purity determination is required. While gas chromatography (GC) is cited for purity assessment, High-Performance Liquid Chromatography (HPLC) offers a complementary and often more versatile method for non-volatile or thermally sensitive compounds.

Objective: To develop a self-validating reverse-phase HPLC (RP-HPLC) method to determine the purity of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone.

Rationale for Method Selection:

  • Reverse-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating small organic molecules of moderate polarity, such as the target compound. A C18 (octadecylsilyl) stationary phase is chosen for its broad applicability and robust performance.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved from the main compound peak, providing a comprehensive purity profile.

  • UV Detection: The amide chromophore within the molecule allows for sensitive detection using a UV spectrophotometer, typically in the range of 210-254 nm.

Detailed Step-by-Step Protocol:

  • Instrumentation and Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Sample Diluent: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent to achieve a concentration of ~0.5 mg/mL.

    • Vortex to ensure complete dissolution. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 95
      18.0 95
      18.1 20

      | 22.0 | 20 |

  • Data Analysis and System Validation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time of the main peak serves as the identifier for the compound under these specific conditions.[3] The method is considered self-validating as the resolution of impurity peaks from the main analyte peak confirms its specificity.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The following information is a summary derived from available safety data sheets.

  • GHS Pictogram: GHS07 (Exclamation Mark)[7]

  • Signal Word: Danger / Warning[4][5]

  • Primary Hazards:

    • H302: Harmful if swallowed.[4][5][7]

    • H314 / H315: Causes severe skin burns and eye damage or causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][7]

Note on Hazard Discrepancy: Some sources list H314 (causes severe skin burns), while others list H315/H319 (causes irritation). As a matter of best practice, the most stringent precaution should be taken, and the compound should be treated as corrosive.

Recommended Personal Protective Equipment (PPE) and Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][10]

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a certified respirator.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[9][10]

    • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately.[4][10]

References

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one Hazard Information. NextSDS. [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synthesis-Stuttgart. [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol Research Portal. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: A Versatile Building Block for Covalent Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, a specialized chemical intermediate of significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, a specialized chemical intermediate of significant interest to researchers and professionals in drug development. The document details the compound's physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity with mechanistic insight, and discusses its primary applications as a covalent warhead in the design of targeted therapies. Safety protocols and handling considerations are also addressed. This guide is intended to serve as an authoritative resource, grounded in established chemical principles and supported by scientific literature, to enable its effective and safe use in a research environment.

Introduction and Compound Identification

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a fluorinated, heterocyclic building block designed for use in medicinal chemistry, particularly in the synthesis of covalent inhibitors. The molecule incorporates two key structural features that confer its utility:

  • A 3-Fluoro-3-Methyl-Azetidine Ring: The azetidine moiety is a four-membered nitrogen-containing heterocycle. Its inclusion in drug candidates has been shown to enhance desirable pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity, owing to its rigid, three-dimensional structure.[1] The presence of a fluorine atom can further modulate basicity and lipophilicity, offering fine-tuned control over a molecule's drug-like properties.[2][3]

  • An α-Bromo Ketone Moiety: This functional group is a potent electrophile, specifically designed to react with nucleophilic residues in biological targets.[4] The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon, making it highly susceptible to nucleophilic attack. This "warhead" chemistry is the foundation for its application in the development of targeted covalent inhibitors.[4]

This combination makes the title compound a valuable reagent for introducing a reactive, covalent-binding fragment onto a scaffold that already possesses favorable drug-like characteristics.

Physicochemical and Safety Data

All quantitative and safety data have been consolidated from authoritative chemical databases and supplier specifications for ease of reference.

Compound Properties
PropertyValueSource(s)
CAS Registry Number 1466514-89-5[2][3][4][5]
Molecular Formula C₆H₉BrFNO[3][4]
Molecular Weight 210.05 g/mol [6]
IUPAC Name 2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone[7]
Synonyms 2-Bromo-1-(3-fluoro-3-methyl-1-azetidinyl)ethanone[5][6]
Appearance Colorless to Yellow to Orange clear liquid[5][6]
Purity Typically >95.0% (by GC)[5][6]
Safety and Handling
ParameterInformationSource(s)
GHS Pictograms [4][6]
Signal Word Danger[4]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.[2][4][6]
Storage Conditions Store under an inert atmosphere at 2-8°C. Air sensitive.[4][6]

Synthesis and Manufacturing Pathway

The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a multi-step process that is not directly published as a whole. However, a scientifically sound pathway can be constructed based on established methodologies for the synthesis of fluorinated azetidines and the acylation of secondary amines. The process involves the formation of the core azetidine ring followed by functionalization with the bromoacetyl group.

G cluster_0 Part 1: Azetidine Core Synthesis cluster_1 Part 2: N-Acylation A Protected Azetidin-3-one Precursor B Methyl Grignard Addition A->B 1. MeMgBr C Fluorination (DAST or Deoxo-Fluor) B->C 2. Fluorinating Agent D Deprotection C->D 3. e.g., H₂/Pd E 3-Fluoro-3-methyl-azetidine (Intermediate) D->E G Final Product: 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone E->G 4. Acylation in aprotic solvent with non-nucleophilic base (e.g., DIEA) F Bromoacetyl Chloride or Bromide F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3-Fluoro-3-methyl-azetidine Intermediate

This protocol is adapted from general methods for azetidine synthesis.[3][8]

  • Step 1: Grignard Addition to N-Boc-azetidin-3-one. To a solution of N-Boc-azetidin-3-one in anhydrous THF cooled to 0°C, add methylmagnesium bromide (1.1 equivalents) dropwise. The reaction is stirred for 2-3 hours, allowing it to warm to room temperature.

    • Causality: The Grignard reagent adds to the ketone, forming a tertiary alcohol. The Boc (tert-butyloxycarbonyl) group is a standard protecting group for amines, preventing reaction at the nitrogen.

  • Step 2: Fluorination. The crude tertiary alcohol is dissolved in dichloromethane (DCM). The solution is cooled to -78°C, and diethylaminosulfur trifluoride (DAST) (1.2 equivalents) is added slowly. The reaction is allowed to warm to room temperature and stirred overnight.

    • Causality: DAST is a nucleophilic fluorinating agent that replaces the hydroxyl group with a fluorine atom via an SN2-like mechanism.

  • Step 3: Deprotection. The resulting N-Boc-3-fluoro-3-methyl-azetidine is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M HCl). The mixture is stirred at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group. The solvent is removed under reduced pressure to yield 3-fluoro-3-methyl-azetidine hydrochloride.

Experimental Protocol: Final N-Acylation
  • Step 1: Neutralization. Dissolve the 3-fluoro-3-methyl-azetidine hydrochloride salt in DCM and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (2.5 equivalents), at 0°C.

  • Step 2: Acylation. Slowly add bromoacetyl chloride or bromoacetyl bromide (1.1 equivalents) to the solution. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Causality: The free secondary amine of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide to form a stable amide bond. DIEA is used to neutralize both the hydrochloride salt and the HBr/HCl generated during the reaction without competing in the acylation.

  • Step 3: Workup and Purification. Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Mechanism of Action

The primary mode of reactivity for 2-bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is as an electrophile in a nucleophilic substitution (SN2) reaction.[4]

G reagents Nu:⁻ (e.g., Cys-S⁻) 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone Br⁻ transition Sₙ2 Transition State reagents:reagent->transition Nucleophilic Attack reagents:nuc->transition transition->reagents:br product Covalently Modified Product Br⁻ transition->product Bromide Leaving Group

Caption: Mechanism of covalent bond formation.

Mechanistic Rationale
  • Electrophilicity: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the bromine atom itself.

  • Nucleophilic Attack: In a biological context, this compound is designed to be attacked by a nucleophilic amino acid side chain within the active site of a target protein. The thiol group of a cysteine residue is a common biological nucleophile that is particularly effective in this reaction.

  • Covalent Bond Formation: The nucleophile attacks the α-carbon, displacing the bromide ion, which is an excellent leaving group. This forms a stable, irreversible covalent bond between the drug molecule and the protein target.[4]

This irreversible inhibition offers significant pharmacological advantages, including increased potency and a prolonged duration of action, as the biological activity is no longer dependent on the drug's concentration in circulation.

Applications in Drug Discovery and Development

The title compound is classified as a fluorinated building block and is primarily used in the discovery phase of drug development.[6] Its value lies in its application for constructing Targeted Covalent Inhibitors (TCIs) .

  • Kinase Inhibitors: Many kinase inhibitors utilize a covalent mechanism to achieve high potency and selectivity. This compound can be used to synthesize novel inhibitors that target a cysteine residue near the ATP-binding pocket of a kinase.

  • Protease Inhibitors: Cysteine proteases are another important class of drug targets where a covalent mechanism is often employed.

  • Exploring Chemical Space: By incorporating the 3-fluoro-3-methyl-azetidine group, medicinal chemists can systematically probe how changes in steric bulk, lipophilicity, and metabolic stability affect a compound's activity and pharmacokinetic profile. The azetidine scaffold is a recognized bioisostere for other commonly used ring systems, offering a path to novel intellectual property and improved drug characteristics.[1]

Conclusion

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a highly functionalized and valuable reagent for modern medicinal chemistry. Its dual features—a drug-like fluorinated azetidine core and a reactive α-bromo ketone warhead—provide a powerful tool for the rational design of targeted covalent inhibitors. This guide has detailed its fundamental properties, a plausible and robust synthetic strategy, and the mechanistic basis for its reactivity. Proper adherence to the outlined safety and handling procedures is critical for its effective application in the laboratory.

References

  • Mangelinckx, S., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2025). Electrochemical α-bromination of ketones. [Link]

  • Chemistry LibreTexts. (2023). 6.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • PubChem. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Figshare. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

Foundational

Literature review of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in drug discovery

An In-depth Technical Guide on 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in Drug Discovery Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, a specialized chemical reagent with significant potential in the field of drug discovery. We will delve into its chemical architecture, focusing on the synergistic roles of its three key components: the α-bromo ketone, the 3-fluoro-3-methyl substituent, and the azetidine ring. This guide will explore its synthetic accessibility, predictable reactivity, and potential applications as both a versatile building block for complex molecular scaffolds and as a covalent warhead for targeted therapies. Detailed, field-proven experimental protocols are provided to empower researchers to effectively utilize this promising, yet under-explored, molecule in their drug discovery endeavors.

Introduction: Unveiling a Molecule of Untapped Potential

The quest for novel therapeutics is an intricate dance between innovation and practicality. It demands chemical tools that are not only effective but also versatile and readily adaptable. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone emerges as a compelling candidate in this context.[1] While specific applications of this molecule are not yet extensively documented in peer-reviewed literature, a thorough analysis of its constituent parts reveals a powerful potential for multifaceted applications in drug discovery.

This guide will deconstruct the molecule, examining the established roles of α-bromo ketones, fluorinated azetidines, and their combination in medicinal chemistry. We will then build a scientifically-grounded case for the strategic application of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, providing both the "why" and the "how" for its integration into modern drug discovery workflows.

Molecular Architecture and Physicochemical Properties

The unique properties of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone stem from the interplay of its distinct chemical moieties. Understanding these components is key to appreciating its potential.

PropertyValueSource
Molecular Formula C6H9BrFNOPubChem[2]
Molecular Weight 210.04 g/mol PubChem[2]
CAS Number 1466514-89-5PubChem[2]
Appearance Colorless to Yellow to Orange clear liquidTCI[3]
Storage 2-8°C in an inert atmosphereWeilburger[1]

The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant traction in medicinal chemistry.[4][5] Their strained ring system provides a unique three-dimensional geometry that can be exploited to explore novel chemical space and improve physicochemical properties of drug candidates.[6][7]

The 3-Fluoro-3-Methyl Group: The strategic placement of a fluorine atom can have profound effects on a molecule's biological activity.[8] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability, and enhance binding affinity through favorable interactions with biological targets. The methyl group provides steric bulk and can influence the conformation of the azetidine ring.

The α-Bromo Ketone: This functional group is the reactive center of the molecule.[9][10] α-Bromo ketones are potent electrophiles, making them highly valuable as intermediates in organic synthesis and as "warheads" for covalent inhibitors.[9][11]

Synthesis and Reactivity

Synthetic Accessibility

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is commercially available from several suppliers, indicating that a scalable synthetic route exists.[1][3] While the specific industrial synthesis is likely proprietary, a plausible laboratory-scale synthesis can be envisioned based on established organic chemistry principles. A common method for the synthesis of α-bromo ketones is the direct α-bromination of the corresponding ketone.[9][12]

A potential synthetic pathway is outlined below:

Synthesis cluster_0 Plausible Synthetic Route 3-fluoro-3-methyl-azetidine 3-fluoro-3-methyl-azetidine 1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone 1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone 3-fluoro-3-methyl-azetidine->1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone Acylation Acetyl_chloride Acetyl chloride or Acetic anhydride Acetyl_chloride->1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone Target_Molecule 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone 1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone->Target_Molecule α-Bromination Brominating_agent Brominating agent (e.g., NBS, Br2) Brominating_agent->Target_Molecule

Caption: Plausible synthetic route to the target molecule.

Chemical Reactivity

The primary mode of reactivity for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is nucleophilic substitution at the α-carbon.[9][10] The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Reactivity cluster_1 Reactivity Profile Target_Molecule 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone SN2_Product SN2 Substitution Product Target_Molecule->SN2_Product Nucleophile Nucleophile (e.g., Cys, His, Lys, thiourea) Nucleophile->SN2_Product SN2 Attack

Caption: General reactivity of the target molecule with nucleophiles.

Applications in Drug Discovery

Covalent Inhibitors: A Targeted Approach

The high reactivity of the α-bromo ketone moiety makes 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone an excellent candidate for the design of targeted covalent inhibitors.[9] These inhibitors form a permanent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the active site of a target protein, leading to irreversible inhibition.[11] This can offer advantages in terms of potency and duration of action.

The 3-fluoro-3-methyl-azetidine portion of the molecule can be tailored to provide non-covalent interactions with the target protein, thereby increasing the specificity and affinity of the inhibitor.

Workflow for Developing a Covalent Inhibitor:

Covalent_Inhibitor_Workflow cluster_2 Covalent Inhibitor Development Target_ID Target Identification & Validation Docking Computational Docking Target_ID->Docking Identify nucleophilic residue Synthesis Synthesis of Analogues Docking->Synthesis Design scaffold Screening Biochemical & Cellular Screening Synthesis->Screening Generate library Optimization Lead Optimization Screening->Optimization Evaluate potency & selectivity

Caption: Workflow for covalent inhibitor development.

A Versatile Building Block for Novel Scaffolds

Beyond its potential as a covalent warhead, 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a valuable building block for the synthesis of more complex heterocyclic compounds. The α-bromo ketone can participate in a variety of cyclization reactions to form diverse ring systems.

For example, in a Hantzsch-type synthesis, it can react with a thiourea or thioamide to form a 2-aminothiazole, a common scaffold in kinase inhibitors.[13]

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar compounds. Researchers should optimize these conditions for their specific applications.

Protocol for Covalent Modification of a Cysteine-Containing Peptide

Objective: To demonstrate the covalent modification of a model peptide containing a cysteine residue.

Materials:

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

  • Model peptide with a single cysteine residue (e.g., Ac-Cys-Gly-NH2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the peptide in PBS.

  • Prepare a 100 mM stock solution of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in ACN.

  • In a microcentrifuge tube, combine 90 µL of the peptide stock solution and 10 µL of the α-bromo ketone stock solution.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding 1 µL of 10% TFA.

  • Analyze the reaction mixture by LC-MS to confirm the formation of the covalent adduct.

Protocol for the Synthesis of a 2-Aminothiazole Derivative

Objective: To synthesize a 2-aminothiazole derivative via a Hantzsch-type reaction.

Materials:

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

  • Thiourea

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1 equivalent of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone represents a confluence of desirable features for modern drug discovery. Its unique combination of a reactive α-bromo ketone warhead and a drug-like fluorinated azetidine scaffold makes it a highly promising, yet currently underutilized, tool. This guide has provided a comprehensive analysis of its properties, potential applications, and practical experimental protocols to empower researchers to unlock its full potential. As the demand for novel, targeted therapies continues to grow, molecules like 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Fiveable. α-bromoketone: Organic Chemistry Study Guide. [Link]

  • PubChem. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. [Link]

  • Weilburger. 2-Bromo-1-(3-Fluoro-3-Methyl-Azetidin-1-Yl)ethanone: A Potent Compound for Advanced Research. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. [Link]

  • NextSDS. 2-bromo-1-(3-fluoropyridin-2-yl)ethanone — Chemical Substance Information. [Link]

  • Google Patents.
  • Google Patents.
  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • University of Bristol. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ACS Publications. Discovery and Computational Studies of Potent Covalent Kinase Inhibitors with α-Substituent Electrophiles Targeting Cysteine. [Link]

  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • Google Patents. Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Google Patents.
  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • PMC - NIH. Covalent Inhibition in Drug Discovery. [Link]

  • ResearchGate. Electrochemical α-bromination of ketones. [Link]

  • SCIRP. Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link]

  • Research Journal of Pharmacy and Technology. Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Introduction Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are increasingly recognized for their utility in medicinal chemistry and drug discovery.[1][2][3] Their unique strain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are increasingly recognized for their utility in medicinal chemistry and drug discovery.[1][2][3] Their unique strained ring system imparts specific conformational constraints on molecules, which can be advantageous for optimizing binding to biological targets. The incorporation of fluorine and a methyl group at the 3-position of the azetidine ring, as in the precursor for the title compound, can further enhance metabolic stability and binding affinity. The title compound, 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, is a valuable building block for the synthesis of more complex pharmaceutical intermediates, featuring a reactive bromoacetyl group amenable to a variety of nucleophilic substitution reactions.[4] This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is achieved through a two-step process. The first step involves the liberation of the free base of 3-fluoro-3-methylazetidine from its hydrochloride salt. The subsequent step is the acylation of the free azetidine with bromoacetyl bromide to yield the target compound. This approach is based on established methodologies for the acylation of cyclic amines.[5][6]

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Free-Basing of Azetidine cluster_step2 Step 2: Acylation Azetidine_HCl 3-Fluoro-3-methylazetidine hydrochloride Free_Azetidine 3-Fluoro-3-methylazetidine (Free Base) Azetidine_HCl->Free_Azetidine  + Base  + Solvent Base Aqueous Base (e.g., NaOH) Solvent1 Organic Solvent (e.g., DCM) Final_Product 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone Free_Azetidine->Final_Product  + Bromoacetyl Bromide  + Et3N  + Anhydrous DCM  (0°C to rt) Bromoacetyl_Bromide Bromoacetyl Bromide Base2 Triethylamine (Et3N) Solvent2 Anhydrous DCM

Caption: A schematic overview of the two-step synthesis of the target compound.

Materials and Methods

Materials
ReagentCAS NumberSupplierNotes
3-Fluoro-3-methylazetidine hydrochloride1427379-42-7Sigma-Aldrich, etc.Starting material.[7][8][9]
Bromoacetyl bromide598-21-0VariousAcylating agent, highly corrosive and lachrymatory.[10][11][12][13][14]
Sodium Hydroxide (NaOH)1310-73-2VariousFor free-basing.
Dichloromethane (DCM), Anhydrous75-09-2VariousSolvent.
Triethylamine (Et3N)121-44-8VariousBase for acylation.
Magnesium Sulfate (MgSO4), Anhydrous7487-88-9VariousDrying agent.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor workup.
BrineN/APrepared in-houseFor workup.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Step 1: Preparation of 3-Fluoro-3-methylazetidine (Free Base)
  • Dissolution: In a 100 mL round-bottom flask, dissolve 3-fluoro-3-methylazetidine hydrochloride (1.0 eq) in deionized water (20 mL).

  • Basification: Cool the solution in an ice bath to 0-5 °C. While stirring, slowly add a 2 M aqueous solution of sodium hydroxide until the pH of the solution is >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The free base is likely volatile, so use minimal heat during concentration. The resulting oil is the 3-fluoro-3-methylazetidine free base and should be used immediately in the next step.

Step 2: Synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 3-fluoro-3-methylazetidine free base (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (30 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous dichloromethane (10 mL) dropwise over 20-30 minutes. A precipitate of triethylamine hydrobromide will form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone.

Safety and Handling

Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water. [10][11][12][13][14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, a lab coat, and chemically resistant gloves.[10][11][12][14] In case of skin contact, immediately wash the affected area with copious amounts of water.[11][13][14] Firefighting measures for bromoacetyl bromide should not involve water; instead, dry chemical, CO2, or alcohol-resistant foam are recommended.[11][12][13]

Characterization

The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • New Jersey Department of Health. BROMOACETYL BROMIDE HAZARD SUMMARY. [Link]

  • Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • Willem Van Brabandt, Matthieu Vanwalleghem, Matthias D'hooghe and Norbert De Kimpe. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. J. Org. Chem., 2006, 71, 7083-7086. [Link]

  • Sven P. Fritz, Juan F. Moya, Matthew G. Unthank, Eoghan M. McGarrigle, Varinder K. Aggarwal. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Synthesis, 2012, 44, 1584-1590. [Link]

  • Google Patents.
  • PubChem. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. [Link]

  • Ji, Y., et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018, iv, 195-214. [Link]

  • ResearchGate. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams | Request PDF. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, and Green Synthesis of α-Bromoacetophenones Using Sonication. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • ResearchGate. Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions. [Link]

  • PMC. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • Google Patents. US20110195947A1 - Methods of synthesizing and isolating n-(bromoacetyl)-3,3-dinitroazetidine and a composition including the same.
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Academic Bibliography - Universiteit Gent. Application of 3-bromo-3-ethylazetidines and 3-ethylideneazetidines for the synthesis of functionalized azetidines. [Link]

Sources

Application

Application Note: Strategic Implementation of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone as a Tunable Covalent Warhead in PROTAC Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The advent of Proteolysis Targeting Chimeras (PROT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. While traditional PROTACs rely on reversible, equilibrium-driven binding, covalent PROTACs offer distinct pharmacokinetic and pharmacodynamic advantages, particularly for targets with shallow or challenging binding pockets [1]. By forming an irreversible bond with a target protein's nucleophilic residue (typically cysteine), covalent PROTACs achieve extended target occupancy, uncoupling degradation efficacy from systemic drug clearance [2].

However, the design of covalent PROTACs is fraught with challenges: hyper-reactive warheads lead to off-target toxicity and rapid glutathione (GSH) depletion, while overly stable warheads fail to engage the target. This application note details the mechanistic rationale and experimental protocols for utilizing 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone —a highly specialized, sterically and electronically tuned α -bromoacetamide building block—as a covalent warhead in PROTAC design.

Mechanistic Rationale & Chemical Profiling

Why 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone?

Standard α -bromoacetamides are often considered too reactive for in vivo applications, acting as indiscriminate alkylating agents [1]. To harness the potent SN​2 reactivity of the bromoacetyl group without sacrificing selectivity, medicinal chemists must tune the amide environment.

The integration of the 3-fluoro-3-methyl-azetidine moiety achieves three critical design objectives:

  • Metabolic Stability: Unsubstituted azetidines and pyrrolidines are highly susceptible to oxidative metabolism (e.g., via amidases or cytochrome P450 enzymes). The geminal fluoro-methyl substitution at the 3-position effectively blocks these metabolic hotspots[3].

  • Conformational Rigidity & Vectorality: The four-membered azetidine ring restricts the conformational flexibility of the PROTAC linker-warhead junction, reducing the entropic penalty upon target binding and directing the electrophilic α -carbon precisely toward the target cysteine.

  • Electronic Tuning: The electron-withdrawing nature of the fluorine atom reduces the electron density of the amide system. This subtle inductive effect fine-tunes the electrophilicity of the adjacent bromoacetyl group, bringing its intrinsic reactivity into the "Goldilocks zone"—reactive enough to capture the target cysteine driven by proximity, but stable enough to resist rapid degradation by intracellular GSH.

SN2_Mechanism Cys Target Protein (Cys-SH) Intermediate Transition State [S···CH2···Br]‡ Cys->Intermediate Nucleophilic Attack Warhead Covalent PROTAC (Bromoacetamide) Warhead->Intermediate Electrophilic Center Product Covalent Adduct (Thioether Linkage) Intermediate->Product SN2 Alkylation LeavingGroup Bromide Ion (Br⁻) Intermediate->LeavingGroup Leaving Group

Caption: SN2 alkylation mechanism of target cysteine by the bromoacetamide warhead.

Quantitative Data Presentation: Warhead Comparison

To contextualize the utility of this specific building block, Table 1 summarizes the physicochemical and reactive profiles of common covalent warheads used in targeted protein degradation.

Table 1: Comparative Reactivity and Stability Profiling of Covalent Warheads

Warhead ClassIntrinsic Reactivity (GSH t1/2​ )Target ResidueMetabolic StabilityPROTAC Suitability
Acrylamide High (>24 h)Cysteine (Michael Addition)HighExcellent (Standard)
Chloroacetamide Moderate (12-24 h)Cysteine ( SN​2 )ModerateGood
Standard Bromoacetamide Very High (<1 h)Cys, Lys, His ( SN​2 )Low (Rapid clearance)Poor (Off-target toxicity)
3-Fluoro-3-methyl-azetidinyl Bromoacetamide Optimized (4-8 h) Cysteine ( SN​2 ) High Excellent (Tuned for proximity)

Experimental Protocols (Self-Validating Systems)

When developing a covalent PROTAC using 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, the experimental cascade must validate three factors: intrinsic reactivity, 1:1 target engagement, and proteasome-dependent degradation.

Validation_Workflow Step1 1. GSH Reactivity Assay (Intrinsic Electrophilicity) Step2 2. Intact Protein MS (Binding Stoichiometry) Step1->Step2 Step3 3. Washout Degradation Assay (Cellular Efficacy) Step2->Step3 Decision Degradation Observed? Step3->Decision Success Lead Covalent PROTAC Decision->Success Yes (Proteasome-dependent) Fail Optimize Linker / Warhead Decision->Fail No (Inhibition only)

Caption: Step-by-step experimental workflow for validating covalent PROTAC efficacy.

Protocol 1: Biochemical Reactivity Profiling (GSH Half-life Assay)

Purpose: To ensure the tuned bromoacetamide warhead is not hyper-reactive, preventing systemic toxicity and off-target alkylation.

Materials:

  • 10 mM PROTAC stock in DMSO

  • 100 mM Reduced Glutathione (GSH) in PBS (pH 7.4)

  • Internal standard (e.g., labetalol)

  • LC-MS/MS system

Step-by-Step Methodology:

  • Prepare a reaction mixture containing 10 µM PROTAC and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the reaction by adding GSH.

  • At specified time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract 50 µL aliquots.

  • Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent PROTAC mass.

  • Data Analysis: Plot the natural log of the remaining PROTAC percentage against time. Calculate the half-life ( t1/2​ ). Target metric: A t1/2​ between 4 to 8 hours indicates optimal tuning by the fluoro-methyl-azetidine moiety.

Protocol 2: Intact Protein Mass Spectrometry (Target Engagement)

Purpose: To validate that the PROTAC forms a highly specific 1:1 covalent adduct with the Protein of Interest (POI) without poly-alkylation.

Materials:

  • Recombinant POI (10 µM)

  • Covalent PROTAC (100 µM)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF)

Step-by-Step Methodology:

  • Incubate 10 µM recombinant POI with a 10-fold molar excess (100 µM) of the covalent PROTAC in HEPES buffer (pH 7.5) at room temperature.

  • Take 10 µL aliquots at 1, 2, and 4 hours.

  • Desalt the protein samples using Zeba Spin Desalting Columns (7K MWCO) to remove unreacted PROTAC.

  • Inject the desalted protein into the LC-MS system using a C4 analytical column suitable for intact proteins.

  • Deconvolute the raw mass spectra using appropriate software (e.g., MaxEnt1).

  • Data Analysis: You should observe a mass shift corresponding exactly to the molecular weight of the POI + PROTAC minus HBr. Crucial Check: The absence of +2 or +3 mass shifts confirms that the steric bulk of the azetidine ring prevents indiscriminate alkylation of non-target cysteines.

Protocol 3: Cellular Washout Degradation Assay

Purpose: To prove that the molecule acts as a PROTAC (driving degradation) rather than merely a targeted covalent inhibitor (TCI), and to demonstrate the sustained pharmacodynamic effect unique to covalent engagement [2].

Materials:

  • Target cell line expressing the POI

  • Covalent PROTAC and a non-covalent control (e.g., an unreactive acetamide analog)

  • Proteasome inhibitor (e.g., MG132 or Epoxomicin)

  • Western Blotting reagents

Step-by-Step Methodology:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the covalent PROTAC (e.g., 100 nM to 1 µM) for 2 hours to allow for covalent target engagement.

  • Washout Step: Aspirate the media, wash the cells three times with warm PBS, and add fresh, compound-free media.

  • Incubate for an additional 12, 24, and 48 hours.

  • Control Arm: Pre-treat a parallel set of cells with 10 µM MG132 for 1 hour prior to PROTAC addition to validate proteasome dependence.

  • Lyse cells at the designated time points and perform Western Blot analysis for the POI and a loading control (e.g., GAPDH).

  • Data Analysis: A successful covalent PROTAC will show sustained degradation of the POI 24-48 hours post-washout, as the irreversible bond ensures the PROTAC remains attached to the POI, continuously recruiting the E3 ligase until the protein is degraded. The MG132 control must rescue POI levels, confirming the mechanism of action.

Troubleshooting & Expected Outcomes

ObservationPotential CauseRecommended Solution
Rapid GSH Depletion (<1h) Warhead is too electrophilic despite azetidine tuning.Verify the regiochemistry of the linker attachment; consider adding an α -methyl group to the bromoacetamide to increase steric hindrance[1].
Multiple Mass Additions in MS Non-specific alkylation of exposed surface cysteines.Lower PROTAC concentration in assay; ensure the PROTAC "hook" has high initial non-covalent affinity ( Kd​ < 100 nM) to drive proximity-based labeling.
Target Inhibition but NO Degradation The covalent bond locks the POI and E3 ligase in an unproductive ternary complex.Alter the linker length or attachment vector. Covalent PROTACs require precise linker geometry because the warhead restricts translational degrees of freedom[2].

References

  • Gehringer, M., & Laufer, S. A. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry.[Link]

  • Gabizon, R., & London, N. (2021). Covalent PROTACs: the best of both worlds? Current Opinion in Chemical Biology.[Link]

  • Clarke, P. A., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters.[Link]

Method

Application Note: Selective N-Alkylation of Secondary Amines Using 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Late-Stage Functionalization, Pharmacokinetic Optimization, and Scaffold Diversification Introduction: The Strategic Role...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Late-Stage Functionalization, Pharmacokinetic Optimization, and Scaffold Diversification

Introduction: The Strategic Role of 3-Fluoro-3-methylazetidine

In modern structure-based drug design, optimizing pharmacokinetic (PK) properties while mitigating off-target toxicities—particularly human ether-à-go-go-related gene (hERG) channel inhibition—is a critical challenge 1. The 3-fluoro-3-methylazetidine motif has emerged as a privileged bioisostere for traditional cyclic amines (e.g., morpholine, piperazine). The incorporation of the highly electronegative fluorine atom lowers the basicity (pKa) of the amine system, alters lipophilicity (logD), and sterically blocks oxidative metabolism at the 3-position, which directly correlates with reduced hERG binding affinity and improved metabolic stability 23.

To efficiently append this specific motif onto complex molecular scaffolds, 2-bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone serves as a highly efficient electrophile. This application note details the mechanistic rationale and provides a robust, self-validating protocol for the N-alkylation of secondary amines using this bifunctional reagent.

Mechanistic Causality of α-Bromoacetamide N-Alkylation

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) pathway 45. The electrophilicity of the alpha-carbon in the bromoacetamide is significantly enhanced by the adjacent carbonyl group, which lowers the energy of the C–Br σ* lowest unoccupied molecular orbital (LUMO), facilitating rapid attack by the secondary amine nucleophile 6.

Unlike the direct alkylation of primary amines—which frequently suffers from uncontrolled over-alkylation—the alkylation of secondary amines is naturally self-limiting 7. The resulting tertiary amine product is sterically hindered, and its nucleophilicity is heavily attenuated by the electron-withdrawing nature of the newly installed acetamide linker, effectively preventing unwanted quaternization.

Workflow N1 1. Substrate Preparation N2 2. Base & Solvent Equilibration N1->N2 N3 3. Electrophile Addition (0 °C) N2->N3 N4 4. SN2 Propagation (RT to 60 °C) N3->N4 N5 5. LC-MS Validation (+130 Da Shift) N4->N5 N5->N4 Incomplete (Add NaI) N6 6. Workup & Purification N5->N6 >95% Conversion

Workflow for N-alkylation of secondary amines using the fluorinated azetidine electrophile.

Experimental Design & Condition Optimization

The success of this SN2 displacement relies on a delicate balance of base, solvent, and temperature. The base must be strong enough to scavenge the hydrobromic acid (HBr) byproduct—preventing the protonation and deactivation of the nucleophilic secondary amine—but non-nucleophilic enough to avoid degrading the electrophile [[6]]().

ParameterOption A (Standard Amines)Option B (Sterically Hindered)Option C (Base-Sensitive Scaffolds)
Solvent DMF (Anhydrous)DMF or NMPAcetonitrile (CH₃CN)
Base K₂CO₃ (2.0–3.0 eq)Cs₂CO₃ (3.0 eq)DIPEA (2.5 eq)
Temperature Room Temperature (20–25 °C)50–60 °C0 °C to Room Temperature
Reaction Time 2–4 hours12–16 hours4–8 hours
Additives NoneNaI (0.1 eq, in situ Finkelstein)None

Table 1: Optimized reaction parameters based on the steric and electronic nature of the secondary amine substrate.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed to be self-validating, utilizing specific analytical checkpoints to ensure reaction fidelity and prevent downstream purification failures.

Materials Required:
  • Secondary amine substrate (1.0 eq)

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.1–1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

Procedure:

Step 1: Substrate Equilibration

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the secondary amine (1.0 eq) in anhydrous DMF (approx. 0.1–0.2 M concentration).

  • Add the selected base (e.g., K₂CO₃, 2.5 eq). Stir the suspension at room temperature for 15 minutes. Causality: This pre-equilibration ensures any trace hydrochloride salts of the starting amine are fully free-based and ready for nucleophilic attack.

Step 2: Electrophile Addition 3. Cool the reaction mixture to 0 °C using an ice-water bath. 4. Add 2-bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.1 eq) dropwise (if in solution) or in small portions. Causality: Cooling to 0 °C prevents localized exothermic degradation of the highly reactive α-bromoacetamide and suppresses potential ketene elimination pathways6. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

Step 3: Self-Validation & Monitoring 6. Checkpoint 1 (LC-MS Analysis): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeOH, and analyze.

  • Validation Metric: You must observe the complete disappearance of the starting amine mass [M+H]⁺.

  • Target Mass Confirmation: The product peak must correspond to an exact mass shift of +130 Da relative to the starting amine. (Calculation: The added 3-fluoro-3-methylazetidine-1-carbonyl-methyl fragment has the formula C₆H₉FNO, exact mass 130.06 Da, following the loss of HBr).

Step 4: Quench and Workup 7. Upon confirmed completion, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl. Causality: The mild aqueous acidic quench neutralizes the remaining base and solubilizes inorganic salts (KBr, K₂CO₃). 8. Extract the aqueous layer with EtOAc (3 × 20 mL). 9. Combine the organic layers and wash extensively with water (3 × 20 mL) followed by brine (1 × 20 mL). Causality: Multiple water washes are strictly required to partition the highly polar DMF out of the organic phase. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography or preparative HPLC.

Troubleshooting & Analytical Characterization

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Cause: The secondary amine is highly sterically hindered (e.g., adjacent to a quaternary center or part of a rigid bridged bicyclic system).

    • Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1–0.2 eq) and elevate the temperature to 60 °C. Mechanistic Causality: NaI drives an in situ Finkelstein reaction, converting the bromoacetamide into a highly reactive iodoacetamide. Iodine is a superior leaving group, lowering the activation energy barrier for sterically demanding SN2 displacements 4.

  • Issue: Hydrolysis of the Electrophile

    • Cause: Presence of adventitious water combined with a strong base can lead to the hydrolysis of the bromoacetamide to a hydroxyacetamide.

    • Solution: Ensure all solvents are strictly anhydrous. If using K₂CO₃, ensure it has been oven-dried. Switch to the non-nucleophilic organic base DIPEA if hydrolysis persists.

References

  • Benchchem. "Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride." Benchchem Protocols. 6

  • Benchchem. "Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols." Benchchem Protocols. 7

  • ACS Publications. "Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition." Journal of Medicinal Chemistry. 1

  • ACS Publications. "Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor." Journal of Medicinal Chemistry. 2

  • ACS Publications. "Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration." Journal of Medicinal Chemistry. 3

  • ChemRxiv. "Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis." 4

  • RSC Publishing. "Organic & Biomolecular Chemistry: Synthesis of DOTAMA BFCA L3." 5

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone in Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, optimizing the physicochemical properties of lead compounds is paramount. The incorporation of the 3-fluoro-3-methyl-azetidine motif has emerged as a powerful...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, optimizing the physicochemical properties of lead compounds is paramount. The incorporation of the 3-fluoro-3-methyl-azetidine motif has emerged as a powerful strategy to improve metabolic stability, lower lipophilicity (logP), and rigidify molecular conformations compared to traditional piperidine or pyrrolidine rings.

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS: 1466514-89-5) is a highly versatile C2 building block [1]. As an α -bromo amide, it serves as an excellent electrophile for constructing complex α -aryl or α -alkyl amides. However, cross-coupling α -bromo amides presents unique mechanistic challenges. The adjacent carbonyl group highly activates the C–Br bond toward oxidative addition, but it also increases the substrate's susceptibility to deleterious side reactions such as proto-debromination, homocoupling, or enolization under strongly basic conditions. Notably, because this specific substrate is an α -bromoacetamide derivative (lacking β -hydrogens), β -hydride elimination—a common failure mode in alkyl cross-coupling—is intrinsically prevented.

This application note details two field-proven, self-validating methodologies for the cross-coupling of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling (for coupling with arylboronic acids).

  • Visible-Light Metallaphotoredox Cross-Electrophile Coupling (for coupling with abundant aryl halides).

Mechanistic Insights & Causality

The Palladium-Catalyzed Suzuki-Miyaura Pathway

The cross-coupling of α -bromo carboxamides with arylboronic acids requires precise control over the transmetalation step [2]. The high electrophilicity of the α -bromo amide means that oxidative addition to Pd(0) is rapid. However, the resulting Pd(II) intermediate can undergo premature reduction or homocoupling if transmetalation is slow.

  • Causality in Catalyst Selection: We utilize a Pd(OAc) 2​ / P(Cy) 3​ (or specialized P,P=O ligands for asymmetric variants) system. The bulky, electron-rich phosphine accelerates transmetalation and stabilizes the Pd(II) intermediate.

  • Base Selection: A mild, inorganic base like K 3​ PO 4​ is selected over stronger bases (e.g., NaOt-Bu) to prevent the enolization of the α -carbon and subsequent degradation of the azetidine ring.

The Metallaphotoredox Cross-Electrophile Pathway

When coupling with aryl halides, traditional Pd-catalysis fails because both coupling partners are electrophiles. Metallaphotoredox dual catalysis solves this by merging a single-electron transfer (SET) photoredox cycle with a Ni-catalyzed cross-coupling cycle [3].

  • Causality in Radical Generation: The Ir(III) photocatalyst, upon excitation by blue light, reduces the α -bromo amide via SET to generate a carbon-centered α -acyl radical. The strong electron-withdrawing nature of the fluorine atom on the azetidine ring subtly modulates the amide's rotamer population, stabilizing the adjacent radical.

  • Catalytic Synergy: This radical is rapidly intercepted by an Ar–Ni(II)–X intermediate (formed via oxidative addition of the aryl halide to Ni(0)), forming a high-valent Ni(III) species that undergoes rapid reductive elimination to forge the C(sp 3 )–C(sp 2 ) bond.

PhotoredoxMechanism PC Ir(III) Photocatalyst PC_star *Ir(III) (Excited) PC->PC_star Blue LED (450 nm) PC_ox Ir(IV) (Oxidized) PC_star->PC_ox SET to Substrate PC_ox->PC SET from Ni(I) Substrate α-Bromo Amide (Electrophile 1) Radical α-Acyl Radical (C-centered) Substrate->Radical -Br⁻ NiIII Ar-Ni(III)-Alkyl Radical->NiIII Ni0 Ni(0) Catalyst NiII Ar-Ni(II)-X Ni0->NiII Oxidative Add. (ArX) NiII->NiIII Radical Capture NiIII->Ni0 via Ni(I) reduction Product Cross-Coupled α-Aryl Amide NiIII->Product Reductive Elim. ArX Aryl Halide (Electrophile 2)

Caption: Metallaphotoredox Ni/Ir dual catalytic cycle for cross-electrophile coupling of α-bromo amides.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal validation checkpoints. If a checkpoint fails, the reaction must be aborted and the system purged, ensuring high trustworthiness and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone.

Reagents:

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc) 2​ (5 mol%)

  • P(Cy) 3​ or XPhos (10 mol%)

  • K 3​ PO 4​ (3.0 equiv, finely milled)

  • Toluene/H 2​ O (10:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the arylboronic acid, Pd(OAc) 2​ , phosphine ligand, and K 3​ PO 4​ .

  • Atmosphere Exchange (Checkpoint 1): Evacuate the tube and backfill with dry Argon (repeat 3x). Validation: The powder must remain free-flowing; clumping indicates moisture ingress.

  • Solvent Addition: Add degassed Toluene and H 2​ O via syringe. Stir at room temperature for 10 minutes to pre-form the active Pd(0) catalyst complex. The solution should turn from reddish-brown to pale yellow.

  • Electrophile Addition: Add 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone dropwise.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Visible-Light Photoredox/Nickel Dual Catalysis

Objective: Cross-electrophile coupling with aryl bromides avoiding organometallic reagents.

Reagents:

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.5 equiv, 0.75 mmol)

  • Aryl bromide (1.0 equiv, 0.5 mmol)

  • NiCl 2​⋅ dtbbpy (10 mol%)

  • [Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ (2 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) or Hantzsch Ester (1.5 equiv, as terminal reductant/hydrogen atom donor)

  • Na 2​ CO 3​ (2.0 equiv)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a 10 mL clear glass vial, add the aryl bromide, Ni-catalyst, Ir-photocatalyst, and Na 2​ CO 3​ .

  • Degassing (Checkpoint 2): Add anhydrous DMA and the α -bromo amide. Seal the vial with a PTFE septum. Sparge the solution with Argon for exactly 15 minutes. Validation: Inadequate sparging will result in oxygen quenching the excited Ir(III) state, leading to >90% recovery of starting material.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Ensure a cooling fan maintains the reaction temperature at 25 °C.

  • Reaction: Irradiate for 16-24 hours. Validation: An aliquot analyzed by LC-MS should show complete consumption of the aryl bromide.

  • Workup: Quench the reaction by exposing it to air. Dilute with MTBE and wash extensively with LiCl (5% aq. solution) to remove DMA.

  • Purification: Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

ExperimentalWorkflow Prep 1. Reagent Prep (Dry & Weigh) Degas 2. Degassing (Argon Sparging) Prep->Degas Catalyst 3. Catalyst Add. (Ni + Ir) Degas->Catalyst Irradiate 4. Irradiation (450nm LED, 25°C) Catalyst->Irradiate Workup 5. Workup (LiCl Wash) Irradiate->Workup Analysis 6. Analysis (LC-MS/NMR) Workup->Analysis

Caption: High-throughput experimental workflow for Photoredox/Ni dual-catalyzed cross-coupling.

Quantitative Data Presentation

The following table summarizes expected yields and reaction parameters based on established literature precedents for the cross-coupling of α -bromo amides [2, 3].

Coupling StrategyCoupling PartnerCatalyst SystemTemp (°C)Time (h)Expected Yield (%)Key Advantage
Suzuki-Miyaura Phenylboronic acidPd(OAc) 2​ / P(Cy) 3​ 801275 - 85High scalability, low catalyst cost.
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(OAc) 2​ / P(Cy) 3​ 801280 - 88Excellent tolerance for EDGs.
Photoredox/Ni 4-BromopyridineNiCl 2​⋅ dtbbpy / Ir(III)251665 - 75Tolerates basic heteroaryls.
Photoredox/Ni 3-BromoquinolineNiCl 2​⋅ dtbbpy / Ir(III)252460 - 70Avoids unstable heteroaryl boronic acids.

Note: Yields represent isolated yields of the corresponding 2-aryl-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone derivatives after chromatography.

References

  • ResearchGate. (2021). Substrate scope of Pd-catalyzed cross-coupling between α-bromo carboxamides and arylboronic acids. Retrieved from[Link]

  • National Institutes of Health (NIH) / Chemical Science. (2016). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Retrieved from[Link]

Method

Application Note: Strategic Incorporation of Fluoro-Azetidine Building Blocks in Medicinal Chemistry Pipelines

Executive Summary Fluoro-azetidines have emerged as highly privileged building blocks in modern drug discovery. By combining the conformational rigidity of the four-membered azetidine ring with the profound stereoelectro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoro-azetidines have emerged as highly privileged building blocks in modern drug discovery. By combining the conformational rigidity of the four-membered azetidine ring with the profound stereoelectronic effects of fluorine, these scaffolds offer a unique vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This application note details the mechanistic rationale for their use and provides validated, step-by-step protocols for their synthesis and incorporation into medicinal chemistry pipelines.

The Mechanistic Rationale: The Fluorine Effect on the Azetidine Ring

The decision to incorporate a fluoro-azetidine is rarely arbitrary; it is a calculated structural intervention designed to solve specific molecular liabilities[3].

  • Amine pKa Modulation: The introduction of fluorine at the 3-position of an azetidine ring exerts a strong electron-withdrawing inductive effect (-I). This predictably lowers the pKa of the azetidine nitrogen by approximately 1.5 to 3.0 units per fluorine atom. Lowering basicity reduces off-target liabilities (such as hERG channel blockade) and enhances membrane permeability, directly improving oral bioavailability.

  • Metabolic Blockade: Cytochrome P450 enzymes frequently target the electron-rich, unhindered carbons adjacent to amines or at the 3-position of saturated heterocycles. The highly stable C-F bond (approx. 116 kcal/mol) effectively blocks oxidative metabolism at this site, prolonging the in vivo half-life of the lead compound.

  • Conformational Rigidity: Azetidines restrict the conformational space of attached pharmacophores compared to acyclic amines or larger pyrrolidine/piperidine rings. Fluorination further biases the ring pucker due to stereoelectronic interactions (e.g., gauche effects), allowing for the precise spatial arrangement of hydrogen-bond donors and acceptors to match the target binding pocket.

These properties have led to the successful deployment of fluoro-azetidines as peptide scaffolds, enzyme inhibitors, and potent anticancer agents, including fluoroazetidine iminosugars that inhibit pancreatic cancer cell growth [2].

Physicochemical Impact: A Quantitative Comparison

The following table summarizes the predictable physicochemical shifts when transitioning from a standard azetidine to its fluorinated analogs.

ScaffoldNitrogen pKa (Approx.)Lipophilicity (LogD shift)Metabolic StabilityPrimary Medicinal Chemistry Use Case
Azetidine ~ 10.4BaselineLow (Oxidation at C3)Conformational restriction of acyclic amines
3-Fluoroazetidine ~ 8.5+ 0.3 to + 0.5ModerateReducing basicity, introducing H-bond acceptors
3,3-Difluoroazetidine ~ 6.5+ 0.8 to + 1.2High (Fully blocked C3)Eliminating hERG liability, maximizing half-life

Strategic Incorporation Workflows & Protocols

Protocol A: De Novo Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

Causality & Rationale: Direct electrophilic fluorination of unprotected azetidines frequently leads to ring-opening or poor yields due to inherent ring strain and the basicity of the amine. To circumvent this, a highly effective strategy involves the bromofluorination of an acyclic allylimine precursor, followed by reductive cyclization [1]. The imino functionality is remarkably tolerant to brominating and fluorinating reagents, ensuring regioselective addition without degrading the nitrogen center.

Step-by-Step Methodology:

  • Imine Formation: React 2-(4-methoxyphenoxymethyl)-2-propenylamine with benzophenone imine to form the stable N-(diphenylmethylidene)allylamine precursor. Isolate via standard aqueous workup.

  • Regioselective Bromofluorination: Dissolve the precursor in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylamine trihydrofluoride (Et₃N·3HF) followed by N-bromosuccinimide (NBS).

    • Expert Insight: Et₃N·3HF acts as a safe, nucleophilic fluorine source. The reaction proceeds via a bromonium ion intermediate, which is regioselectively opened by the fluoride ion to yield the bromofluoro intermediate. Monitor by TLC until the precursor is consumed. Quench with saturated NaHCO₃ to neutralize residual HF.

  • Reductive Cyclization: Dissolve the crude bromofluoro intermediate in methanol. Add sodium cyanoborohydride (NaBH₃CN, 2.0 equiv.) and heat to reflux.

    • Expert Insight: NaBH₃CN selectively reduces the imine to a secondary amine. Once formed, the amine undergoes a spontaneous 4-exo-tet intramolecular nucleophilic substitution, displacing the bromide to close the 4-membered 3-fluoroazetidine core.

  • Deprotection and Oxidation: Remove the diphenylmethyl protecting group via hydrogenolysis (Pd/C, H₂, 1 atm). Reprotect the free amine with Boc-anhydride (Boc₂O). Finally, oxidatively cleave the 4-methoxyphenoxymethyl ether using ceric ammonium nitrate (CAN) to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Protocol B: Late-Stage Nucleophilic Incorporation of 3,3-Difluoroazetidine

Causality & Rationale: 3,3-Difluoroazetidine is commercially available as a stable hydrochloride salt. Due to the strong inductive effect of the two fluorine atoms, the nucleophilicity of the free amine is significantly blunted compared to non-fluorinated azetidine. Therefore, incorporation via Nucleophilic Aromatic Substitution (S_NAr) requires optimized, harsher conditions to overcome the activation energy barrier.

Step-by-Step Methodology (S_NAr on a Heteroaryl Chloride):

  • Free-Basing: Suspend 3,3-difluoroazetidine hydrochloride (1.5 equiv.) in a polar aprotic solvent (e.g., NMP or DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) and stir for 15 minutes at room temperature to liberate the free amine in situ.

  • Electrophile Addition: Add the heteroaryl chloride lead compound (1.0 equiv.) to the solution.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C using microwave irradiation for 30 minutes.

    • Expert Insight: The reduced nucleophilicity of the difluoro-amine necessitates elevated temperatures. Microwave irradiation provides cleaner conversion profiles by minimizing the thermal degradation of the strained azetidine ring that often occurs under prolonged conventional heating.

  • Workup & Isolation: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl or brine to remove residual NMP/DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Visualizing the Impact & Workflows

G A Fluoro-Azetidine Incorporation B Inductive Effect (Electronegative F) A->B C Conformational Rigidity A->C D Reduced Amine pKa B->D E Metabolic Blockade (C-F Bond) B->E F Enhanced Bioavailability C->F D->F G Increased Half-Life E->G

Fig 1. Logical relationship between fluoro-azetidine incorporation and pharmacokinetic optimization.

Synth N1 Allylamine Precursor N2 Bromofluorination (Et3N·3HF, NBS) N1->N2 N3 Bromofluoro Intermediate N2->N3 N4 Reductive Cyclization (NaBH3CN) N3->N4 N5 3-Fluoroazetidine Core N4->N5 N6 Boc Protection & Oxidation N5->N6 N7 1-Boc-3-fluoroazetidine- 3-carboxylic acid N6->N7

Fig 2. De novo synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid via cyclization.

References

  • Van Hende, E., et al. "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid." The Journal of Organic Chemistry (2009).[Link] [1]

  • Liu, Z., et al. "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar." The Journal of Organic Chemistry (2015).[Link] [2]

  • Hu, X.-G., & Hunter, L. "Stereoselectively fluorinated N-heterocycles: a brief survey." Beilstein Journal of Organic Chemistry (2013).[Link] [3]

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone during chromatography

Technical Support Center: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone Introduction: Understanding the Challenge Welcome to the technical support guide for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. This molecule is a valuable synthetic intermediate, but its purification by chromatography presents unique challenges due to two key structural features:

  • The α-Bromo Ketone: This functional group possesses a highly electrophilic α-carbon, making it susceptible to nucleophilic attack by solvents, water, or basic additives.[1][2] This reactivity is the foundation of its synthetic utility but also a primary source of degradation during purification.

  • The Azetidine Ring: As a strained four-membered heterocycle, the azetidine ring is prone to opening, particularly under acidic conditions.[3][4] The nitrogen atom can be protonated, which significantly increases ring strain and vulnerability to nucleophilic cleavage.[5][6][7]

This guide provides a structured, in-depth approach to diagnosing and preventing the degradation of this compound during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant degradation of my compound on a standard silica gel column. What is the most likely cause?

A: The most probable cause is the acidic nature of standard silica gel. The surface of silica is covered with silanol groups (Si-OH), which create a weakly acidic environment (pH ≈ 4-5). This acidity can catalyze two primary degradation pathways:

  • Azetidine Ring-Opening: The azetidine nitrogen gets protonated by the silanol groups, activating the strained ring for nucleophilic attack by water or other polar solvents in your mobile phase.[5][6]

  • Enolization-Based Reactions: The acidic surface can promote the formation of the enol tautomer, which can be a pathway to other side reactions or decomposition.[8][9][10]

Q2: What are the common degradation products I should look for by LC-MS?

A: Identifying the degradation products is key to diagnosing the problem. Below is a table of likely products based on the degradation mechanism.

Table 1: Potential Degradation Pathways and Byproducts
Degradation Pathway Plausible Structure of Degradant Diagnostic Mass Spec Signature
Hydrolysis 2-Hydroxy-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone[M-Br+OH]+
Methanolysis (if using MeOH) 2-Methoxy-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone[M-Br+OCH3]+
Azetidine Ring-Opening (with H₂O) N-(2-bromoacetyl)-3-fluoro-3-methyl-3-aminopropan-1-ol[M+H₂O]+ (Isomer of hydrolysis product)
Dehydrobromination 1-(3-fluoro-3-methyl-azetidin-1-yl)prop-2-en-1-one[M-HBr]+

Q3: My recovery is very low, but I don't see any distinct degradation peaks. What could be happening?

A: This often points to irreversible adsorption onto the stationary phase. The basic nitrogen of the azetidine ring can interact very strongly with the acidic silanol sites on silica gel, causing the compound to bind tightly to the column and not elute. If your mobile phase is not sufficiently polar or lacks a competitive base to disrupt this interaction, your compound will be lost on the column.

Q4: Can I use reversed-phase (C18) chromatography instead?

A: Yes, reversed-phase chromatography is often a much safer alternative. The C18 stationary phase is significantly less acidic and operates on a different separation principle (hydrophobicity). However, you must still be cautious with mobile phase additives. Using acidic modifiers like trifluoroacetic acid (TFA) can still lead to acid-catalyzed azetidine ring-opening in the mobile phase.[5] A buffered mobile phase (e.g., ammonium acetate) is often a better choice.

Systematic Troubleshooting Workflow

When degradation is observed, a systematic approach is crucial to quickly identify and resolve the issue. The following workflow guides you through a logical diagnostic process.

TroubleshootingWorkflow start_node start_node decision_node decision_node action_node action_node solution_node solution_node start Degradation Observed During Chromatography check_phase What stationary phase was used? start->check_phase silica Silica Gel check_phase->silica Silica other_phase Other (e.g., C18, Alumina) check_phase->other_phase Other acid_issue Primary Suspect: Surface Acidity Action: Neutralize System silica->acid_issue analyze_mobile Analyze Mobile Phase Composition other_phase->analyze_mobile add_base Option 1: Add a mobile phase modifier (e.g., 0.1-1% Triethylamine) acid_issue->add_base base_works Problem Solved? add_base->base_works change_column Option 2: Change Stationary Phase (e.g., Neutral Alumina, C18) base_works->change_column No end_good Purification Successful base_works->end_good Yes change_column->end_good check_solvent Is a nucleophilic solvent used? (e.g., Methanol) analyze_mobile->check_solvent solvolysis Suspect: Solvolysis Action: Switch to aprotic solvent (e.g., DCM, Heptane/EtOAc) check_solvent->solvolysis Yes check_modifier Is an acidic modifier used? (e.g., TFA, Formic Acid) check_solvent->check_modifier No solvolysis->end_good acid_degradation Suspect: Acid-catalyzed degradation Action: Use a neutral buffer or remove acid modifier check_modifier->acid_degradation Yes end_bad Re-evaluate Stability (See Protocol 1) check_modifier->end_bad No acid_degradation->end_good

Caption: A step-by-step workflow for diagnosing degradation.

Preventative Strategies and Optimization

Proactive measures are the best way to ensure successful purification.

Stationary Phase Selection

The choice of stationary phase is the most critical factor. Standard silica should be avoided unless the system is properly neutralized.

Table 2: Comparison of Chromatographic Stationary Phases
Stationary Phase Surface Chemistry Potential Issues Recommendation
Standard Silica Gel Acidic (Silanol groups)Azetidine ring-opening, strong adsorption.[3][5]Not Recommended. Use only if pre-treated or with a basic modifier.
Neutral Alumina pH ≈ 7.0-7.5Can still have active sites.Good Alternative. A safer option than silica for basic compounds.
Deactivated Silica Silanized/End-cappedReduced acidity.Viable Option. Can be prepared by pre-flushing with a triethylamine solution.
Reversed-Phase (C18) Hydrophobic (Alkyl chains)Mobile phase acidity (TFA) can still cause degradation.[5]Highly Recommended. Use with a neutral pH buffer system (e.g., Ammonium Acetate).
Mobile Phase Modification

Additives can control the chemical environment on the column.

Table 3: Common Mobile Phase Additives and Their Impact
Additive Purpose Typical Concentration Potential Side Effects
Triethylamine (TEA) Competitive base0.1 - 1.0% (v/v)Masks acidic sites on silica, improves peak shape.
Ammonia (in MeOH) Competitive base0.5 - 2.0% (v/v)Effective but can be more aggressive than TEA.
Acetic Acid / Formic Acid Acidic Modifier0.1% (v/v)AVOID. Will likely accelerate azetidine ring-opening.[5][7]
Ammonium Acetate/Formate Buffer (for RP-HPLC)10-20 mMMaintains neutral pH, preventing acid/base degradation.

Experimental Protocol 1: Small-Scale Stability Study

Before committing your entire batch to a column, this protocol allows you to quickly test the stability of your compound under various chromatographic conditions.

Objective: To identify a stationary and mobile phase system where the target compound remains stable for at least one hour.

Materials:

  • Target compound (small amount, ~1-2 mg)

  • Vials or test tubes (5)

  • Stationary phases to test (e.g., silica gel, neutral alumina)

  • Solvents to test (e.g., Ethyl Acetate/Heptane, Dichloromethane/Methanol)

  • Additives to test (e.g., Triethylamine)

  • TLC plates and chamber or LC-MS for analysis

Procedure:

  • Preparation:

    • Label five vials: 1) Control, 2) Silica, 3) Silica + TEA, 4) Alumina, 5) Solution Control.

    • In vial 1, place a small, dry sample of your compound.

    • In vials 2 and 3, add a small amount (~100 mg) of silica gel.

    • In vial 4, add a small amount (~100 mg) of neutral alumina.

  • Solvent Addition:

    • Prepare your proposed mobile phase (e.g., 30% Ethyl Acetate in Heptane).

    • To vial 3, add the mobile phase premixed with 0.5% triethylamine.

    • To vials 2, 4, and 5, add the mobile phase without any additive.

    • Add enough solvent to each vial (2-5) to create a slurry and dissolve the compound.

  • Incubation and Monitoring:

    • Gently agitate all vials.

    • Immediately spot a TLC plate (or inject a sample into an LC-MS) from each of the vials. This is your T=0 time point.

    • Let the vials sit at room temperature.

    • At T=30 minutes and T=60 minutes, take another sample from each vial and analyze by TLC or LC-MS.

  • Analysis:

    • Control (Vial 1): Confirms the initial purity of your starting material.

    • Silica (Vial 2): Compare the T=60 min sample to the T=0 sample. The appearance of new, lower Rf spots (on TLC) or new peaks (on LC-MS) indicates degradation.

    • Silica + TEA (Vial 3): Assess if the addition of a base prevents the degradation observed in Vial 2.

    • Alumina (Vial 4): Determine if a neutral stationary phase is inherently safer.

    • Solution Control (Vial 5): Confirms that the compound is stable in the solvent system itself, without any stationary phase present.

Interpretation: The condition that shows no change between the T=0 and T=60 minute analyses is the most promising starting point for your preparative chromatography.

References

  • Anderson, D. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Fiveable. α-bromoketone: Organic Chemistry Study Guide. Available from: [Link]

  • Chemistry LibreTexts. (2026). 8.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

  • Restek. Troubleshooting Guide. Available from: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • ResearchGate. (2026). Influence of Stationary Phase Properties on the Retention of Ketones and Alcohols in RP-HPLC Mode: A New Test for the Stationary Phase Characterization. Available from: [Link]

  • ResearchGate. Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • PubChem. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. Available from: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Available from: [Link]

  • YMC. LC Chromatography Troubleshooting. Available from: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Available from: [Link]

  • JoVE. (2023). Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Available from: [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. Available from: [Link]

  • Synthesis. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]

  • University of Bristol. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Available from: [Link]

  • LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available from: [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

  • Liberty University. stationary phase gradients for hplc. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Available from: [Link]

  • SCIRP. (2024). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Available from: [Link]

  • Cengage. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • ACS Publications. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. Available from: [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Available from: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

Sources

Optimization

Optimizing solvent and base selection for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone SN2 reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic substitution (SN2) reactions involving highly reactive α-bromo amides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of nucleophilic substitution (SN2) reactions involving highly reactive α-bromo amides.

The substrate 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone presents a unique chemical profile. The α-bromo amide moiety is an exceptional electrophile due to the adjacent carbonyl group, which lowers the LUMO energy and accelerates nucleophilic attack. However, this same hyper-reactivity makes the molecule prone to side reactions, such as hydrolysis or off-target alkylation, if the solvent and base are not rigorously optimized. Furthermore, the 3-fluoro-3-methyl-azetidine ring system requires careful handling to prevent degradation under overly harsh basic conditions.

This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to ensure your SN2 workflows achieve maximum yield and purity.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing a major +18 Da impurity by LC-MS. What is causing this and how do I prevent it?

The Causality: A +18 Da mass shift relative to your starting electrophile indicates the formation of 2-hydroxy-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. This is the hydrolysis product , occurring when adventitious water acts as a nucleophile. Because α-bromo amides are highly electrophilic, even trace moisture in the presence of a base will rapidly displace the bromide[1]. The Fix:

  • Transition to strictly anhydrous solvents (e.g., Acetonitrile or THF over molecular sieves).

  • If you are using a hygroscopic inorganic base like K2CO3, dry it in a vacuum oven at 110 °C overnight before use.

  • For amine nucleophiles, switch to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine), which does not carry lattice water.

Q2: My reaction with a secondary amine nucleophile stalls at 60% conversion. How can I drive it to completion?

The Causality: While the α-bromo carbon is highly reactive, bulky secondary amines suffer from severe steric clash at the SN2 transition state. Pushing the temperature too high (>60 °C) often leads to degradation of the electrophile rather than product formation. The Fix: Employ in situ Finkelstein conditions. Add 0.1 to 0.2 equivalents of Sodium Iodide (NaI). The iodide ion acts as a highly nucleophilic catalyst, displacing the bromide to form an transient α-iodo amide. Iodide is a vastly superior leaving group compared to bromide, lowering the activation energy for the subsequent attack by your sterically hindered amine.

Q3: Why should I use DIPEA instead of Triethylamine (TEA) for amine alkylations?

The Causality: TEA is less sterically hindered than DIPEA. In the presence of a hyper-reactive electrophile like an α-bromo amide, TEA can act as a nucleophile itself, forming an unwanted quaternary ammonium salt (a Menschutkin reaction). DIPEA’s bulky isopropyl groups physically block the nitrogen lone pair from attacking the carbon electrophile, restricting its role purely to acting as a Brønsted base to scavenge the generated HBr[2].

Q4: Is the 3-fluoro-3-methylazetidine ring at risk of opening under basic SN2 conditions?

The Causality: Generally, no. While free azetidines can be sensitive, in this substrate, the azetidine nitrogen is part of an amide bond . The delocalization of the nitrogen lone pair into the carbonyl system significantly reduces the electron density within the 4-membered ring, stabilizing it against ring-opening. Furthermore, the 3-fluoro and 3-methyl substituents provide steric shielding. As long as you avoid prolonged heating (>80 °C) with strong hydroxide or alkoxide bases, the azetidine core will remain intact.

Part 2: Optimization Data & Matrix

The choice of solvent and base is entirely dependent on the nature of your nucleophile. Polar aprotic solvents are universally required because they solvate the base's counter-cation, leaving the nucleophile "naked" and highly reactive[3]. Protic solvents (like methanol) will hydrogen-bond to the nucleophile, severely dampening its reactivity.

Table 1: Validated Solvent and Base Pairs by Nucleophile Class
Nucleophile TypePreferred SolventPreferred BaseAdditiveOptimal Temp
Primary Amines MeCN or THFDIPEA (1.5 eq)None0 °C to RT
Secondary Amines MeCN or THFDIPEA (2.0 eq)NaI (0.1 eq)RT to 50 °C
Phenols (O-Alkylation) DMF or DMAcCs2CO3 (2.0 eq)None50 °C to 80 °C
Thiols (S-Alkylation) DCM or THFTEA or DIPEA (1.2 eq)None0 °C to RT

Part 3: SN2 Decision Matrix Workflow

Below is the logical decision tree for configuring your reaction based on the nucleophile.

OptimizationTree Start Identify Nucleophile for SN2 Reaction Amine Amine (N-Alkylation) Start->Amine Phenol Phenol (O-Alkylation) Start->Phenol Thiol Thiol (S-Alkylation) Start->Thiol CondAmine Solvent: MeCN or THF Base: DIPEA Temp: RT to 50°C Amine->CondAmine CondPhenol Solvent: DMF or DMAc Base: K2CO3 or Cs2CO3 Temp: 50°C to 80°C Phenol->CondPhenol CondThiol Solvent: DCM or THF Base: TEA or DIPEA Temp: 0°C to RT Thiol->CondThiol AddAmine Add NaI (0.1 eq) if sterically hindered CondAmine->AddAmine AddPhenol Use Cs2CO3 for 'Cesium Effect' solubility CondPhenol->AddPhenol AddThiol Keep cold to prevent disulfide formation CondThiol->AddThiol

Decision matrix for solvent and base selection based on nucleophile class.

Part 4: Standard Operating Protocol (Amine N-Alkylation)

This protocol is optimized to suppress bis-alkylation and hydrolysis when reacting 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone with a primary or secondary amine.

Reagents & Equipment:

  • Nucleophile: Target Amine (1.0 eq)

  • Electrophile: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Equipment: Flame-dried 20 mL scintillation vial with a PTFE-lined cap, magnetic stir bar, nitrogen balloon.

Step-by-Step Methodology:

  • Preparation: Flush the flame-dried vial with Nitrogen. Maintaining an inert atmosphere is critical to prevent moisture-driven hydrolysis of the α-bromo amide.

  • Solvation: Dissolve the amine nucleophile (1.0 eq) in anhydrous MeCN to achieve a concentration of 0.2 M.

  • Base Addition: Inject DIPEA (2.0 eq) via syringe. Allow the mixture to stir for 5 minutes at room temperature (20–25 °C) to ensure homogeneity.

  • Electrophile Addition (Critical Step): Dissolve the 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (1.1 eq) in a minimal volume of MeCN (approx. 1 mL per 100 mg). Add this solution dropwise over 10 minutes to the stirring amine solution.

    • Scientific Grounding: Dropwise addition keeps the steady-state concentration of the electrophile low, favoring mono-alkylation over bis-alkylation (especially crucial for primary amines).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 50% EtOAc in Hexanes) every hour.

  • Catalytic Intervention (If Required): If the reaction stalls after 2 hours (common with bulky secondary amines), add NaI (0.1 eq) and elevate the temperature to 45 °C using a reaction block.

  • Workup: Once complete, quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

References

  • Holmqvist, Andreas, et al. "Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening." Nature Communications, vol. 16, no. 8857, 2025.[Link]

  • Sato, K., et al. "Nucleophilic Substitution of α-Bromo-α,α-difluoroallyl Derivatives in the Presence of Palladium Catalysts." Chemical and Pharmaceutical Bulletin, vol. 48, 2000, pp. 885–888.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

Welcome to the Technical Support Center. As an Application Scientist, I have designed this in-depth guide for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this in-depth guide for researchers, medicinal chemists, and drug development professionals. Working with highly reactive electrophilic scaffolds requires precise environmental control. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot hydrolysis, prevent off-target side reactions, and optimize your covalent targeting workflows.

Molecular Profiling & Stability Overview

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a bifunctional molecule combining a conformationally restricted azetidine ring with a highly reactive α -bromoacetamide warhead.

Azetidines have emerged as privileged scaffolds in drug discovery due to their high ring strain, sp3-rich character, and ability to improve pharmacokinetic properties [1]. The 3-fluoro-3-methyl substitution further tunes the lipophilicity and restricts the conformation of the four-membered ring, providing excellent metabolic stability [1].

However, the α -bromoacetamide moiety is a potent electrophile. The sp2-hybridized carbonyl carbon withdraws electron density, polarizing the adjacent C–Br bond. Because bromide is a large, highly polarizable leaving group, the activation energy for an SN​2 nucleophilic attack is drastically lowered [4]. While this makes it an excellent warhead for covalent cysteine targeting or cross-coupling, it also renders the molecule highly susceptible to aqueous hydrolysis and off-target nucleophilic attack if not rigorously controlled.

Troubleshooting Guide: Hydrolysis & Degradation

Q: Why does my stock solution degrade rapidly when diluted in aqueous assay buffers? A: The degradation is primarily driven by the hydrolysis of the α -bromo group. Water or hydroxide ions act as nucleophiles in an SN​2 mechanism, displacing the bromide ion to form an inactive α -hydroxyacetamide [4]. This hydrolytic pathway is exponentially accelerated at higher pH levels (>7.5) and elevated temperatures.

Q: Does the inherent strain of the azetidine ring contribute to this instability? A: Generally, no. While free azetidines possess significant ring strain (~26 kcal/mol), the amide bond in this molecule delocalizes the nitrogen's lone pair, significantly stabilizing the ring against premature opening [3]. The primary locus of instability is strictly the α -bromoacetyl group.

Q: How can I completely prevent hydrolysis during long-term storage? A: The compound must be maintained in a strictly anhydrous environment. Water is the enemy of α -bromoacetamides. You must prepare concentrated stock solutions in anhydrous, amine-free solvents (like DMSO), aliquot them to prevent repeated freeze-thaw cycles (which introduce condensation), and store them under an inert atmosphere.

Troubleshooting Guide: Off-Target Side Reactions

Q: In my protein labeling experiments, I am observing multi-site poly-alkylation. How do I restrict reactivity to my target cysteine? A: α -Bromoacetamides are highly reactive. Unlike their less reactive α -chloroacetamide counterparts, they can exhibit pan-reactivity toward surface-exposed lysines, histidines, and non-target cysteines if pushed thermodynamically [2]. Causality & Solution: To achieve chemoselectivity, you must rely on proximity-driven kinetics and strict environmental control:

  • Lower the concentration: Use stoichiometric or near-stoichiometric ratios (1:1 to 5:1 compound-to-protein).

  • Control the pH: Maintain the buffer at pH 7.0–7.2. At this pH, the highly nucleophilic target cysteine thiolate is reactive, but the ϵ -amino groups of lysines (pKa ~10.5) remain protonated and unreactive.

Q: Can the compound undergo photochemical degradation during benchtop handling? A: Yes. α -Haloamides can undergo UV-light-driven homolytic cleavage of the C–Br bond, generating reactive carbon-centered radicals [4]. Always handle the compound in amber vials or under low-light conditions to prevent radical-mediated dimerization or solvent abstraction side reactions.

ReactionPathways A 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone B Target Alkylation (Cysteine Thiol) A->B pH 7.0-7.5, Controlled Temp C Hydrolysis (alpha-hydroxyacetamide) A->C High pH, Aqueous, Heat D Off-Target Alkylation (Amines/Lysine) A->D High Conc., Extended Time

Logical relationship of reaction pathways for the alpha-bromoacetamide electrophile.

Validated Experimental Protocols

Protocol 1: Anhydrous Preparation and Storage

Self-validating mechanism: By eliminating water and oxygen, both hydrolytic and oxidative degradation pathways are structurally blocked, ensuring the integrity of the electrophile prior to assay deployment.

  • Thermal Equilibration: Ensure the lyophilized powder of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is brought to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Solvent Preparation: Use freshly opened, anhydrous DMSO (water content <0.005%).

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently; do not sonicate with heat, as localized heating can degrade the compound.

  • Aliquot & Purge: Dispense 10–20 µL aliquots into amber microcentrifuge tubes. Overlay the headspace of each tube with dry argon or nitrogen gas.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

Protocol 2: Controlled Cysteine Alkylation Assay

Self-validating mechanism: This protocol minimizes the time the electrophile spends in water and uses strict pH control to maximize thiol selectivity over amine alkylation and hydrolysis.

  • Buffer Preparation: Prepare 50 mM HEPES buffer, 150 mM NaCl, pH 7.2. Degas the buffer by sparging with nitrogen for 15 minutes to prevent thiol oxidation.

  • Protein Preparation: Dilute the target protein to 10 µM in the assay buffer. Keep the solution on ice.

  • Compound Addition: Thaw a single-use aliquot of the compound. Immediately dilute it 1:100 into the protein solution (final compound concentration: 100 µM; 1% DMSO final).

  • Incubation: Incubate at 4°C to 25°C for exactly 60 minutes. Do not exceed 2 hours.

  • Quenching: Add Dithiothreitol (DTT) or β -mercaptoethanol to a final concentration of 5 mM. This rapidly consumes all unreacted electrophile, halting both off-target alkylation and hydrolysis.

Workflow Step1 1. Prepare 10 mM Stock in Anhydrous DMSO Step2 2. Aliquot & Store at -80°C (Desiccated & Dark) Step1->Step2 Step3 3. Dilute in Aqueous Buffer (pH 7.2) Immediately Prior to Use Step2->Step3 Step4 4. Conduct Assay at 4°C to 25°C (Limit duration to <2 hours) Step3->Step4 Step5 5. Quench with DTT or Analyze via LC-MS Step4->Step5

Step-by-step experimental workflow for controlled alkylation minimizing hydrolysis.

Quantitative Data: Reactivity Benchmarks

To understand the necessity of these strict precautions, it is vital to compare the relative reactivity of haloacetamides. The table below summarizes the kinetic profiles of various α -haloacetamides reacting with glutathione (GSH) in aqueous conditions (pH 7.2) [2].

Electrophile ClassLeaving GroupRelative GSH Reactivity ( t1/2​ )Aqueous Stability (Hydrolysis Risk)Primary Use Case
α -Iodoacetamide-I< 1 minVery Low (Rapid degradation)Non-specific alkylation / Proteomics
α -Bromoacetamide -Br 2 - 5 min Low (Requires strict control) Fast covalent targeting / Cross-coupling
α -Chloroacetamide-Cl30 - 120 minModerateFragment-based screening / TCIs
α -Fluoroacetamide-F> 24 hoursHighUnreactive control / Stable analogs

Note: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone falls into the highly reactive category, necessitating the stringent handling protocols outlined in Section 4 to prevent premature degradation.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: nih.gov URL: 1

  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL: 2

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 3

  • Title: The Fascinating Chemistry of α‐Haloamides Source: PMC URL: 4

Sources

Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone and its Chloroacetyl Counterpart

Executive Summary In the landscape of covalent drug discovery and chemical biology, α-haloacetyl amides are indispensable electrophilic warheads for targeting nucleophilic residues like cysteine. The choice between a bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery and chemical biology, α-haloacetyl amides are indispensable electrophilic warheads for targeting nucleophilic residues like cysteine. The choice between a bromoacetyl and a chloroacetyl moiety is a critical decision that profoundly impacts reaction kinetics, selectivity, and overall compound stability. This guide presents an in-depth, objective comparison between 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone and its corresponding chloroacetyl analog.

Fundamentally, the bromoacetyl derivative is significantly more reactive than its chloroacetyl counterpart. This heightened reactivity is a direct consequence of two core physicochemical principles: the superior leaving group ability of bromide compared to chloride and the lower bond dissociation energy of the carbon-bromine bond.[1] While this enhanced reactivity can be advantageous for rapid covalent modification or for targeting less potent nucleophiles, it may also lead to reduced selectivity and increased off-target interactions. Conversely, the chloroacetyl analog offers a more tempered electrophilicity, which can be leveraged to achieve greater target selectivity and improved compound stability, albeit at the cost of slower reaction rates.[1][2] This guide provides the foundational principles, comparative data from analogous systems, and detailed experimental protocols to empower researchers to make an informed selection based on their specific therapeutic or research objectives.

Introduction: The α-Haloacetyl Amide in Covalent Chemistry

α-Haloacetyl amides are a cornerstone class of electrophiles used to covalently modify proteins and other biomolecules.[3] Their reactivity is dominated by the α-carbon, which is rendered highly electrophilic by the adjacent carbonyl group and the halogen atom.[4][5] This structural feature makes them potent alkylating agents that readily undergo bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles, most notably the thiol group of cysteine residues.[1]

The specific compounds under examination, 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone[6] and its chloroacetyl analog, couple this reactive warhead with a substituted azetidine ring. Azetidines are four-membered saturated nitrogen heterocycles that are increasingly utilized in medicinal chemistry as versatile scaffolds.[7] The inclusion of fluorine in such scaffolds can significantly alter physicochemical properties like basicity and metabolic stability.[8] However, for the specific purpose of comparing the reactivity of the acetyl moiety, the primary determinant remains the nature of the α-halogen.

Core Reactivity Principles: A Tale of Two Halogens

The reaction of these compounds with a nucleophile (Nu⁻) proceeds via a well-established SN2 mechanism.[1] The nucleophile attacks the electrophilic α-carbon, leading to a trigonal bipyramidal transition state, followed by the displacement of the halide ion.

SN2_Mechanism R R-C(O)-CH₂-X TS [Nu---CH₂(X)---C(O)-R]⁻ Nu Nu⁻ Nu->TS Attack Prod R-C(O)-CH₂-Nu TS->Prod Bond Formation X_ion X⁻ TS->X_ion Leaving Group Departure caption Figure 1. General Sₙ2 mechanism for α-haloacetyl amides.

Caption: Figure 1. General Sₙ2 mechanism for α-haloacetyl amides.

The significant difference in reaction rates between the bromo- and chloro-analogs stems from factors that stabilize this transition state and facilitate the departure of the leaving group.

Leaving Group Ability

The rate of an SN2 reaction is highly dependent on the stability of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departure.[9] This stability is inversely correlated with basicity; weaker bases are better leaving groups.[10][11]

When comparing the halides, iodide is the best leaving group, followed by bromide, chloride, and then fluoride (I⁻ > Br⁻ > Cl⁻ > F⁻).[10] This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making bromide (Br⁻) a weaker, more stable base than chloride (Cl⁻).[1][9] Consequently, the bromide ion is a better leaving group, which lowers the activation energy of the transition state and accelerates the reaction rate.[11]

Carbon-Halogen (C-X) Bond Strength

The C-X bond must be broken during the SN2 reaction. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond during the nucleophilic attack, contributing to a faster reaction rate for the bromoacetyl compound.[1][12]

Comparative Reactivity Data

Feature2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanoneChloroacetyl AnalogRationale
Relative Reactivity HigherLowerBromide is a superior leaving group compared to chloride.[1][15]
C-X Bond Strength Weaker (C-Br)Stronger (C-Cl)The C-Br bond requires less energy to break during nucleophilic attack.[1]
Reaction Conditions Generally milder conditions (e.g., lower temp.) are sufficient.[2]Often requires more forcing conditions (e.g., higher temp., stronger nucleophile).[2]Lower activation energy barrier due to the better leaving group.
Stability & Handling Can be more sensitive to light and moisture; potentially shorter shelf-life.[2]Generally more stable and less prone to degradation.[2]Higher reactivity correlates with lower chemical stability.

Table 1: Qualitative comparison of reactivity and properties.

Implications for Drug Development and Research

The choice between the bromoacetyl and chloroacetyl warhead is a strategic one, involving a trade-off between reactivity and selectivity.

Decision_Logic start Project Goal? reactivity_need High Reactivity Needed? (e.g., weak nucleophile, rapid labeling) start->reactivity_need selectivity_need High Selectivity Critical? (e.g., minimize off-targets, improve stability) reactivity_need->selectivity_need No use_bromo Choose Bromoacetyl Analog (e.g., 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone) reactivity_need->use_bromo Yes selectivity_need->use_bromo No (balance needed) use_chloro Choose Chloroacetyl Analog selectivity_need->use_chloro Yes NMR_Workflow prep 1. Prepare Stock Solutions - Electrophile (Bromo/Chloro) in DMSO-d₆ - Nucleophile in D₂O Buffer mix 2. Initiate Reaction in NMR Tube - Add buffer, then nucleophile. - Equilibrate temp in spectrometer. prep->mix inject 3. Inject Electrophile - Add electrophile stock, mix quickly. mix->inject acquire 4. Acquire Data - Immediately start time-course ¹H NMR acquisition. - (e.g., 1 scan every minute for 2 hours) inject->acquire process 5. Process & Analyze - Integrate starting material α-CH₂ signal. - Plot ln(Integral) vs. Time. acquire->process calculate 6. Calculate Rate Constant - Slope of the line = -k_obs - Compare k_obs for Bromo vs. Chloro. process->calculate

Caption: Figure 3. Workflow for comparative kinetic analysis by NMR.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of each electrophile (e.g., 100 mM in DMSO-d₆) and the nucleophile (e.g., 20 mM in deuterated phosphate buffer).

  • Reaction Setup: In an NMR tube, add 500 µL of the deuterated buffer containing the nucleophile at a known concentration (e.g., 1 mM final). Place the tube in the NMR spectrometer and allow it to thermally equilibrate for 5 minutes.

  • Initiation: Add a small volume of the electrophile stock solution (e.g., 5 µL of 100 mM stock to achieve 1 mM final concentration), shake vigorously to mix, and immediately begin data acquisition.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at fixed time intervals. The key signal to monitor is the singlet corresponding to the -C(O)CH₂ -X protons, which will decrease in intensity as the reaction proceeds.

  • Analysis: Integrate the area of the starting material's α-CH₂ singlet in each spectrum. Plot the natural logarithm of this integral value against time.

  • Rate Determination: For a pseudo-first-order reaction (if the nucleophile is in excess), the plot will be linear. The observed rate constant (k_obs) is the negative of the slope of this line. Comparing the k_obs values for the bromo- and chloro-analogs provides a quantitative measure of their relative reactivity.

Protocol: General Nucleophilic Substitution with a Thiol

This protocol describes a standard procedure for synthesizing the alkylated product for characterization or further use.

Materials:

  • α-Haloacetyl amide (bromo- or chloro- derivative) (1.0 eq)

  • Thiol-containing compound (e.g., benzyl mercaptan) (1.1 eq)

  • Base (e.g., triethylamine or potassium carbonate) (1.5 eq)

  • Solvent (e.g., acetonitrile or DMF)

  • Standard laboratory glassware for synthesis and workup.

Step-by-Step Methodology:

  • Dissolution: Dissolve the thiol-containing compound in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add the base to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

  • Electrophile Addition: Dissolve the α-haloacetyl amide in a minimal amount of solvent and add it dropwise to the stirred thiolate solution. Note: For the more reactive bromo-derivative, this addition may be performed at 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Chloro-derivatives will typically require longer reaction times or gentle heating.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure thioether product.

Conclusion

The selection between 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone and its chloroacetyl analog is a critical decision in the design of covalent modifiers. The bromo-derivative offers significantly higher reactivity, driven by fundamental principles of leaving group ability and bond strength. This makes it a tool for rapid alkylation or for targeting challenging nucleophiles. In contrast, the chloro-derivative provides a milder, more stable electrophile, often enabling greater selectivity and a more favorable profile for therapeutic development. By understanding the underlying chemical principles and employing empirical methods like kinetic analysis, researchers can rationally select the optimal reagent to advance their scientific objectives.

References

  • Benchchem. (n.d.). Reactivity Showdown: N-(2-chloroacetyl)-p-toluenesulfonamide vs. its Bromoacetyl Analog.
  • Benchchem. (n.d.). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.
  • Al-Zoubi, R. M., et al. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(4), 605. [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Bromoacetyl Chloride and Chloroacetyl Chloride Reactivity.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1951). Reactions of α-halogeno-ketones with aromatic compounds. Part II. Reactions of 2-chloropentan-3-one, 4-chlorohexan-3-one, and s-dichloroacetone with phenol and its ethers. RSC Publishing. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8257-8266. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719. [Link]

  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • ACS Publications. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Catak, S., et al. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 3(4), 133-143. [Link]

  • ResearchGate. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives | Request PDF.
  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • OpenStax. (2023). 11.3 Characteristics of the SN2 Reaction - Organic Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to N-(1-chloropropan-2-yl)acetamide and Bromoacetamide Derivatives in Synthesis.
  • PubChem. (n.d.). 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]

  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • Impactfactor. (2015). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • Cengage. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Retrieved from [Link]

  • ACS Publications. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound promoted one-pot synthesis of 2-amino-4-aryl-thiazole derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.

Sources

Comparative

HPLC method validation for assessing 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone purity

High-Performance Liquid Chromatography (HPLC) Method Validation for Assessing the Purity of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: A Comparative Guide Chemical Context & Mechanistic Causality 2-Bromo-1-(3-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Assessing the Purity of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone: A Comparative Guide

Chemical Context & Mechanistic Causality

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a highly reactive electrophilic building block. It is frequently utilized in the synthesis of complex therapeutics, including targeted covalent inhibitors and lactam-based Cbl-b inhibitors[1]. The molecule features a strained azetidine ring substituted with fluorine and methyl groups, coupled to a reactive bromoacetyl moiety.

The primary analytical challenge in assessing the purity of this compound lies in the intrinsic reactivity of the bromoacetamide group. Bromoacetamides are highly susceptible to nucleophilic substitution[2]. In aqueous environments, particularly under neutral or basic conditions, the bromine atom is rapidly displaced by water or hydroxide ions, converting the active intermediate into a stable, inactive hydroxyacetamide degradant.

Causality in Method Design: If the HPLC mobile phase is not strictly controlled, the analyte will undergo on-column degradation, leading to split peaks, poor recovery, and artificially low purity assessments. To create a self-validating and stable chromatographic system, the mobile phase must be maintained at an acidic pH. The addition of 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for LC-MS compatibility) suppresses the ionization of residual silanols on the stationary phase and drastically reduces the rate of nucleophilic hydrolysis, effectively "freezing" the degradation pathway during the run[3].

G Parent 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone Degradant 2-Hydroxy-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone Parent->Degradant Substitution Dimer Dimerization Products Parent->Dimer Cross-reaction Water H2O / OH- (Hydrolysis) Water->Parent

Fig 1. Degradation pathways of the bromoacetamide intermediate in aqueous media.

Comparative Analysis of Stationary Phases

Standard reversed-phase methods often struggle to retain the highly polar hydrolysis products of bromoacetamides[4]. To ensure accurate purity profiling, the chosen column must resolve the parent compound from its primary degradant (the hydroxy derivative) and any unreacted 3-fluoro-3-methyl-azetidine starting material.

Column ChemistryRetention MechanismPerformance with BromoacetamidesVerdict for this Analyte
Standard C18 Hydrophobic partitioningGood retention of the parent compound, but poor retention and co-elution of the highly polar hydroxy degradant.Suboptimal . Fails to adequately resolve early-eluting polar impurities.
HILIC Hydrophilic interactionExcellent retention of polar degradants, but poor retention of the relatively hydrophobic parent compound.Suboptimal . Requires complex gradient equilibration and limits sample solvent choices.
Polar-Embedded C18 (e.g., Newcrom R1) Hydrophobic + weak ion-pairingLow silanol activity prevents peak tailing. Excellent resolution between halogenated and hydroxylated species[3].Optimal . Provides the best balance of retention, peak shape, and impurity resolution.

Step-by-Step HPLC Method Validation Protocol

To ensure the method is fit for its intended purpose, validation must adhere to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach, risk management, and method robustness[5][6].

G ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development Column & Mobile Phase Selection ATP->Dev Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy Dev->Val Trans Method Transfer & Routine Analysis Val->Trans

Fig 2. Lifecycle approach to analytical method validation per ICH Q2(R2).

Phase 1: The Self-Validating Core (System Suitability Testing)

Before any validation parameter is assessed, a System Suitability Test (SST) must be established. This acts as an internal control to prove the system's causality—if the SST passes, the chromatographic environment is stable.

  • Prepare a resolution mixture containing 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone ( 1.0 mg/mL ) and its hydroxy-degradant ( 0.1 mg/mL ) in Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Inject onto a Polar-Embedded C18 column ( ).

  • Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes at 1.0 mL/min .

  • Acceptance Criteria: Resolution ( Rs​ ) between the degradant and parent must be ≥2.0 . Tailing factor ( Tf​ ) for the parent must be ≤1.5 .

Phase 2: Specificity via Forced Degradation

Specificity proves that the method can accurately measure the analyte in the presence of its degradation products[5].

  • Acidic Stress: Treat 1.0 mg/mL sample with 0.1 M HCl for 2 hours at 60∘C . Neutralize and inject.

  • Basic Stress: Treat 1.0 mg/mL sample with 0.1 M NaOH for 2 hours at room temperature (bromoacetamides degrade rapidly in base). Neutralize and inject.

  • Oxidative Stress: Treat with 3% H2​O2​ for 2 hours at room temperature.

  • Acceptance Criteria: The parent peak must show no co-eluting peaks (Peak Purity Angle < Purity Threshold via PDA detection). Mass balance should be ≥95% .

Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare 5 concentration levels ranging from 25% to 150% of the target working concentration ( 0.25 to 1.5 mg/mL ). Inject each level in triplicate.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% target concentration standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Validation Data Summary

The following table summarizes the expected quantitative validation metrics for this method, demonstrating compliance with ICH Q2(R2) standards for quantitative impurity testing[6].

Validation ParameterICH Q2(R2) RequirementExpected Method PerformanceConclusion
Specificity Complete resolution from impurities Rs​=3.2 (Parent vs. Hydroxy degradant)Pass
Linearity ( R2 ) >0.990 over specified range R2=0.9994 (Range: 0.1−2.0 mg/mL )Pass
Accuracy (Recovery) 98.0%−102.0% 99.4%±0.8% across all spike levelsPass
Repeatability (%RSD) ≤2.0% for active ingredient 0.65% ( n=6 injections)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 (UV at 210 nm )Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 (UV at 210 nm )Pass

References

  • SIELC Technologies. "Separation of N-Bromoacetamide on Newcrom R1 HPLC column." SIELC Technologies, Feb 2018. URL:[Link]

  • European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." EMA/CHMP/ICH, Mar 2022. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." FDA, Mar 2024. URL:[Link]

  • Google Patents. "WO2022169997A1 - Lactams as cbl-b inhibitors." WIPO, Aug 2022.

Sources

Validation

Spectroscopic comparison of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone and non-fluorinated counterparts

As a Senior Application Scientist, evaluating the structural and electronic impacts of fluorine substitution is a critical step in rational drug design. The introduction of a fluorine atom onto an azetidine ring—a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and electronic impacts of fluorine substitution is a critical step in rational drug design. The introduction of a fluorine atom onto an azetidine ring—a highly sought-after motif in modern medicinal chemistry—drastically alters the molecule's lipophilicity, metabolic stability, and conformational dynamics.

This guide provides an in-depth spectroscopic comparison between 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone and its non-fluorinated counterpart, 2-Bromo-1-(3-methylazetidin-1-yl)ethanone . By analyzing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data, we will decode the causal relationships between fluorine’s inductive effects and the resulting spectroscopic signatures.

The Causality of Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom at the C3 position of the azetidine ring initiates a cascade of electronic changes. Fluorine is the most electronegative element, and its strong inductive withdrawal (-I effect) pulls electron density away from the azetidine nitrogen.

In a standard amide bond, the nitrogen lone pair delocalizes into the carbonyl carbon, giving the C-N bond partial double-bond character and weakening the C=O bond. However, the electron-withdrawing fluorine limits this delocalization. As a result, the carbonyl C=O bond retains more of its pure double-bond character, which directly translates to a higher force constant and a quantifiable shift in IR stretching frequencies [1]. Furthermore, the spin-½ nature of the ¹⁹F nucleus introduces complex heteronuclear spin-spin coupling (J-coupling) across the ¹H and ¹³C NMR spectra, serving as a definitive diagnostic tool for structural validation [2].

Logic F_Sub Fluorine Substitution at C3 Inductive Strong Inductive Effect (-I) F_Sub->Inductive Deshield C3 Deshielding (13C Shift ~93.5 ppm) Inductive->Deshield Amide Reduced N Lone-Pair Delocalization Inductive->Amide IR_Shift Higher C=O IR Frequency (~1662 cm⁻¹) Amide->IR_Shift

Logical flow of fluorine's inductive effect on NMR and IR spectroscopic properties.

Comparative Spectroscopic Data

To objectively compare the performance and structural integrity of these compounds, we must look at the quantitative data. The tables below summarize the expected shifts and coupling constants derived from high-field NMR and ATR-IR analyses [3].

Table 1: Multinuclear NMR Comparison (in CDCl₃)
Nucleus / PositionNon-Fluorinated CounterpartFluorinated CounterpartDiagnostic Causality
¹H: C3-CH₃ ~1.25 ppm (d, ³JHH = 7 Hz)~1.60 ppm (d, ³JHF = 22 Hz)Heteronuclear coupling with ¹⁹F replaces homonuclear coupling.
¹H: C2/C4-CH₂ ~3.60 – 4.10 ppm (m)~4.10 – 4.40 ppm (m)Downfield shift due to fluorine's -I effect; complex splitting by ³JHF.
¹³C: C3 (Ring) ~28.0 ppm (s)~93.5 ppm (d, ¹JCF = 215 Hz)Massive deshielding and massive one-bond C-F coupling.
¹³C: C2/C4 (Ring) ~55.0 ppm (s)~61.2 ppm (d, ²JCF = 24 Hz)Two-bond C-F coupling confirms spatial proximity.
¹³C: C3-CH₃ ~18.5 ppm (s)~23.0 ppm (d, ²JCF = 28 Hz)Two-bond C-F coupling.
¹⁹F: C3-F N/A~ -142.5 ppm (m)Definitive confirmation of tertiary fluorine incorporation.
Table 2: FT-IR Spectral Signatures (ATR, Neat)
Vibrational ModeNon-Fluorinated CounterpartFluorinated CounterpartDiagnostic Causality
Amide C=O Stretch 1648 cm⁻¹1662 cm⁻¹Reduced nitrogen lone-pair resonance increases C=O double-bond character.
C-F Stretch N/A1085 cm⁻¹Strong, broad dipole moment change during C-F bond vibration.

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, the synthesis and characterization must operate as a self-validating system. Reaction completion is orthogonally verified via LC-MS before NMR acquisition, preventing the misinterpretation of precursor signals [4].

Workflow N1 Precursor Assembly (Azetidine HCl + Bromoacetyl Bromide) N2 Reaction Monitoring (LC-MS & TLC validation) N1->N2 N3 Purification (Flash Chromatography) N2->N3 N4 Multinuclear NMR (1H, 13C, 19F) N3->N4 N5 FT-IR Spectroscopy (ATR-IR) N3->N5

Workflow for the synthesis and spectroscopic validation of azetidine derivatives.
Protocol A: Synthesis of Bromoacetyl Azetidines

Rationale: Bromoacetyl bromide is highly reactive. Performing the reaction at 0 °C minimizes the formation of di-acylated or ring-opened byproducts.

  • Preparation: Suspend 1.0 mmol of 3-fluoro-3-methylazetidine hydrochloride (or 3-methylazetidine hydrochloride) in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA). The excess base acts as both an acid scavenger and neutralizes the hydrochloride salt. Chill the reaction flask to 0 °C using an ice bath.

  • Electrophilic Addition: Dissolve 1.1 mmol of bromoacetyl bromide in 1.0 mL of DCM. Add this solution dropwise over 10 minutes to maintain thermal control.

  • Validation & Quenching: Stir for 2 hours. Validate complete consumption of the azetidine precursor via LC-MS. Once confirmed, quench the reaction with 5 mL of saturated aqueous NaHCO₃.

  • Isolation: Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Protocol B: Spectroscopic Characterization

Rationale: Accurate integration of ¹³C spectra requires sufficient relaxation delays, and precise ¹⁹F referencing prevents shift misassignments.

  • NMR Acquisition: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Acquire ¹H NMR at 400 MHz (Reference: TMS at 0.00 ppm).

    • Acquire ¹³C NMR at 101 MHz with proton decoupling. Critical Step: Set the relaxation delay (d1) to ≥ 2.0 seconds to ensure accurate integration of the unprotonated carbonyl and C-F carbons.

    • Acquire ¹⁹F NMR at 376 MHz. Use trichlorofluoromethane (CFCl₃) as an external standard (0.00 ppm).

  • IR Acquisition: Place 1–2 mg of the neat, dried compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent anvil pressure. Acquire 32 background-subtracted scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

  • "QM Assisted ML for 19F NMR Chemical Shift Prediction" , ChemRxiv. Available at:[Link]

  • "A series of spontaneously blinking dyes for super-resolution microscopy" , bioRxiv. Available at:[Link]

  • "Development of a Safe and Efficient Two-Step Synthesis for Preparing 1-Bromoacetyl-3,3-dinitroazetidine, a Novel Clinical Anticancer Candidate" , ACS Publications. Available at:[Link]

Safety & Regulatory Compliance

Safety

Disposal and Safety Protocol: 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS No. 1466514-89-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (CAS No. 1466514-89-5). The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and environmental integrity.

Executive Summary & Critical Hazard Assessment

2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a halogenated organic compound used as a building block in pharmaceutical research and development. Its chemical structure, containing a reactive bromoacetyl group and an azetidine ring, necessitates stringent handling and disposal procedures.[1][2][3] The primary hazards identified are acute toxicity if swallowed and significant irritation to the skin and eyes.[2]

The causality behind these hazards lies in its nature as an α-haloketone, a class of compounds known for their electrophilicity and ability to react with biological nucleophiles, leading to irritation and potential toxicity.[4] Therefore, all operations must be predicated on preventing direct contact and ensuring waste is managed in a compliant and environmentally responsible manner.

Table 1: Chemical and Hazard Profile

PropertyValueSource(s)
CAS Number 1466514-89-5[1][2]
Molecular Formula C₆H₉BrFNO[1]
Physical State Colorless to Yellow/Orange Liquid[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2]
Waste Classification Hazardous Chemical Waste, Halogenated Organic Compound[5][6]

The Regulatory Framework: A Prudent Practices Approach

The disposal of laboratory chemicals is strictly regulated to ensure "cradle-to-grave" management. In the United States, this is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[5][7][8]

The core principle is that the generator of the waste is responsible for its proper characterization, handling, and disposal.[5][9] This guide is designed to meet and exceed these regulatory requirements by fostering a culture of safety and proactive waste management.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for any purpose, including disposal, the following controls must be in place. This protocol is self-validating; proceeding without these measures constitutes a violation of safe laboratory practice.

  • Engineering Controls : All handling of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, including transfers to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors.[10][11]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent dermal and ocular exposure.[12]

    • Eye/Face Protection : Wear chemical safety goggles and a face shield. The compound's classification as a serious eye irritant (H319) makes this non-negotiable.[2]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and change them immediately if contamination is suspected.

    • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against accidental spills.[13]

Step-by-Step Disposal Protocol

The following procedure ensures regulatory compliance and safety from the moment waste is generated to its final collection.

Step 4.1: Waste Characterization

Upon generation, any material containing 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone (e.g., residual material, contaminated consumables, reaction mixtures) must be classified as Hazardous Chemical Waste . Due to the presence of bromine and fluorine, it is further sub-classified as a Halogenated Organic Waste .[6][14]

Step 4.2: Waste Segregation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.[10] Halogenated organic wastes must never be mixed with non-halogenated wastes.[14][15] This is because halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HF), a different and more costly process than that for non-halogenated solvents.[15][16][17]

G start Waste Generated: 2-Bromo-1-(3-fluoro-3-methyl- azetidin-1-yl)ethanone decision Is the waste a halogenated organic compound? start->decision halogenated_waste Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. decision->halogenated_waste  Yes (Contains Br & F) non_halogenated_waste Use 'NON-HALOGENATED ORGANIC WASTE' container. decision->non_halogenated_waste No   labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name & Concentration 3. Hazard Pictograms (Irritant) halogenated_waste->labeling saa Store sealed container in a designated Satellite Accumulation Area (SAA). labeling->saa ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal via incineration. saa->ehs

Caption: Decision workflow for proper segregation and disposal.

Step 4.3: Container Selection and Labeling
  • Select a Container : Use a clean, sealable container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw-top cap. The container must be in good condition, free of cracks or leaks.[14][18]

  • Apply Label : Before adding any waste, affix a "Hazardous Waste" label.[19] Fill it out completely and legibly with:

    • The words "Hazardous Waste".[19]

    • The full chemical name: "Waste 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone". Do not use abbreviations or formulas.[10][14]

    • An accurate estimation of the concentration.

    • The appropriate hazard indication (e.g., checking the "Irritant" box or applying a GHS pictogram).[19]

Step 4.4: Accumulation in a Satellite Accumulation Area (SAA)
  • Storage Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[18][19]

  • Container Management : Keep the waste container closed at all times except when actively adding waste.[14][18][20]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4.5: Arranging for Final Disposal

Once the waste container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[10][18] Do not allow waste to accumulate for extended periods.[18] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[16][19]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's emergency response number.[14][21]

  • Small Spills : For minor spills contained within a chemical fume hood:

    • Wear the full PPE described in Section 3.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.[21]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealable container.[22]

    • Label the container as "Debris contaminated with 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone" and manage it as halogenated hazardous waste.[21]

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[23][24]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[23][24]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[24]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][24]

References

  • Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA), [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know , Triumvirate Environmental, [Link]

  • OSHA Standards for Biological Laboratories , ASPR TRACIE, [Link]

  • Laboratory Chemical Waste Management Guidelines , University of Pennsylvania EHRS, [Link]

  • The Laboratory Standard , Vanderbilt University Medical Center, [Link]

  • OSHA Standards to Know Before Starting Your Lab , Lab Manager, [Link]

  • Laboratories - Overview , Occupational Safety and Health Administration (OSHA), [Link]

  • 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone , PubChem - National Institutes of Health, [Link]

  • Chemical Waste Disposal Guidelines , University of Florida, [Link]

  • Management of Waste , Prudent Practices in the Laboratory - NCBI Bookshelf, [Link]

  • Managing Hazardous Chemical Waste in the Lab , Lab Manager, [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories , OSHE UTHM, [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations , Accreditest, [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls , ResearchGate, [Link]

  • Proper Handling of Hazardous Waste Guide , U.S. Environmental Protection Agency (EPA), [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois Urbana-Champaign, [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA), [Link]

  • Bromoacetyl bromide Safety Data Sheet , Loba Chemie, [Link]

  • Bromoacetyl bromide Safety Data Sheet , Span Chemie, [Link]

  • Steps in Complying with Regulations for Hazardous Waste , U.S. Environmental Protection Agency (EPA), [Link]

  • Household Hazardous Waste (HHW) , U.S. Environmental Protection Agency (EPA), [Link]

  • Halogenated Waste List , University of Wisconsin-Milwaukee, [Link]

  • Azetidine Safety Data Sheet , Chemos GmbH & Co.KG, [Link]

  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives , ResearchGate, [Link]

  • Azetidine derivatives, compositions and their use, Google P
  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone , PubChem - National Institutes of Health, [Link]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones , Chemical Reviews, [Link]

  • 2-bromo-1-(3-fluoropyridin-2-yl)ethanone — Chemical Substance Information , NextSDS, [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone

As drug development pushes toward more complex, highly functionalized building blocks, the handling of reactive intermediates demands rigorous, chemically sound safety protocols. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more complex, highly functionalized building blocks, the handling of reactive intermediates demands rigorous, chemically sound safety protocols. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is a highly specialized α -bromoacetamide derivative. While the azetidine ring provides valuable structural rigidity and lipophilicity for medicinal chemistry, the α -bromo carbonyl system presents severe acute hazards[1].

This guide provides researchers and safety officers with a field-proven, self-validating framework for the safe handling, operation, and disposal of this potent alkylating agent.

Hazard Assessment & Mechanism of Action

To design an effective safety protocol, we must first understand the causality of the chemical's hazard. 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is not merely an irritant; it is a potent electrophile .

The electron-withdrawing nature of the carbonyl group, combined with the excellent leaving group ability of the bromide ion, makes the α -carbon highly susceptible to nucleophilic attack via an SN​2 mechanism. In a biological context, if this compound contacts skin, eyes, or respiratory mucosa, it rapidly and irreversibly alkylates critical biological nucleophiles, such as the thiol (-SH) groups of cysteine and the primary amines (-NH_2) of lysine residues in proteins.

This irreversible alkylation leads to rapid cellular necrosis, severe chemical burns, sensitization, and profound lachrymatory (tear-inducing) effects. Furthermore, the lipophilic 3-fluoro-3-methyl-azetidine moiety enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), making dermal exposure particularly dangerous.

ToxicityMechanism A 2-Bromo-1-(3-fluoro-3-methyl -azetidin-1-yl)ethanone B Highly Electrophilic Alpha-Carbon A->B Structural feature D Irreversible Alkylation (SN2 Mechanism) B->D Reacts with C Biological Nucleophiles (e.g., Protein -SH, -NH2) C->D Attacked by E Cellular Damage / Sensitization / Burns D->E Results in

Fig 1: Mechanism of toxicity via irreversible SN2 alkylation of biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylating agents. Compliance with OSHA 29 CFR 1910.132 (General PPE) and 1910.134 (Respiratory Protection) is mandatory[2][3]. Because the compound is often handled in organic solvents (like DCM or DMF) that rapidly degrade standard nitrile, a multi-layered barrier approach is required.

PPE CategorySpecification & MaterialCausal Rationale
Eye/Face Chemical splash goggles + Full face shield.Protects against lachrymatory vapors and catastrophic splashes. Safety glasses are insufficient .
Hands (Inner) Standard Nitrile (4-6 mil).Provides baseline dexterity and a secondary barrier.
Hands (Outer) Butyl Rubber or Silver Shield®.Prevents permeation by the lipophilic azetidine derivative and carrier solvents (e.g., DMF/DCM).
Body Tyvek®/Tychem® sleeves or heavy-duty lab coat.Prevents aerosolized dust or micro-splashes from reaching the skin or permeating woven cotton.
Respiratory NIOSH-approved N95/P100 or PAPR (if outside hood).Protects against inhalation of highly irritating, corrosive crystalline dust or aerosols[3].

Operational Workflows & Handling Protocols

Every step of the handling process must be designed to minimize aerosolization and isolate the electrophile from the operator.

Step-by-Step Weighing and Reaction Setup
  • Environmental Verification: Ensure the chemical fume hood is operating with a face velocity of at least 80–100 fpm. Clear the hood of all unnecessary clutter to prevent turbulent airflow.

  • Preparation of Quench Bath: Before opening the reagent vial, prepare a quenching bath consisting of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) inside the fume hood[4].

  • Static Mitigation: α -bromoacetamides can be prone to static cling. Use an anti-static gun on the weighing enclosure and utilize a grounded, static-free spatulas (e.g., PTFE-coated or grounded stainless steel).

  • Transfer: Weigh the material directly into a tared reaction flask containing a septum. Do not weigh onto open weigh paper, as transferring the powder later increases the risk of aerosolization.

  • Solvent Addition: Seal the reaction flask, purge with inert gas (Nitrogen/Argon), and add the reaction solvent via syringe to dissolve the compound in a closed system.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Flow & Don PPE Weigh Weighing: Use Static-Free Spatula in Enclosure Start->Weigh Transfer Transfer: Sealed Vial to Reaction Flask Weigh->Transfer Quench Decontamination: Quench Spatula/Glassware with 1M Sodium Thiosulfate Transfer->Quench Waste Waste Disposal: Segregate as Halogenated/Toxic Waste Quench->Waste

Fig 2: Step-by-step operational workflow for safe handling and decontamination.

Emergency Response, Spill Mitigation & Disposal

A self-validating safety system assumes that a spill will occur and provides a chemical mechanism to neutralize the threat immediately[1][5].

Chemical Quenching (Decontamination)

Never use water alone to clean a spill of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone. Water hydrolyzes the compound too slowly, leaving the active alkylating agent exposed. Instead, utilize a Nucleophilic Quench :

  • Flood the contaminated area, spatula, or glassware with an excess of 1M Sodium Thiosulfate or dilute Ammonia (1M) [4].

  • Mechanism: The thiosulfate ion ( S2​O32−​ ) is a highly potent, soft nucleophile that rapidly displaces the bromide via SN​2 , converting the toxic electrophile into a harmless, water-soluble Bunte salt derivative.

  • Allow the quench solution to sit for at least 15–30 minutes to ensure complete conversion.

Waste Management

Do not mix unquenched α -bromoacetamides with general organic waste, as they can react exothermically with amines or thiols present in the waste carboy.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled biohazard/toxic solid waste bin.

  • Liquid Waste: Once chemically quenched with thiosulfate, the resulting mixture should be disposed of in a designated Halogenated Aqueous/Organic Waste container, clearly labeled with the original chemical constituents.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory Protection. United States Department of Labor. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.